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Angelic acid

Cat. No.: B190581
CAS No.: 565-63-9
M. Wt: 100.12 g/mol
InChI Key: UIERETOOQGIECD-ARJAWSKDSA-N
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Description

Historical Context of Discovery and Isolation

The discovery of angelic acid is rooted in 19th-century phytochemistry, with its initial isolation marking a significant step in the study of natural organic compounds.

The German pharmacist Ludwig Andreas Buchner is credited with the first isolation of this compound in 1842. wikipedia.orgpeakscientific.comacs.orgprezi.com He successfully extracted the compound from the roots of the garden angelica plant, Angelica archangelica, from which the acid derives its name. peakscientific.comacs.orgsafreachronicle.co.za This plant remains a known source of the compound, with studies indicating that its roots contain approximately 0.3% this compound. wikipedia.org Besides Angelica archangelica, the acid and its esters are also found in other plants such as Roman chamomile (Anthemis nobilis), lovage (Levisticum officinale), and masterwort (Peucedanum ostruthium). wikipedia.orgacs.org

Early research into this compound established its fundamental chemical identity. It was identified as an unsaturated organic acid with the chemical formula C₅H₈O₂. wikipedia.orgsafreachronicle.co.za Pioneering studies focused on its reactivity and relationship with its isomer, tiglic acid. wikipedia.org Key chemical reactions were characterized, such as its reaction with hydrobromic acid and bromine, which yield bromovaleric and dibromovaleric acids, respectively. wikipedia.org Similarly, reactions with hydrochloric and hydroiodic acids produce the corresponding chlorovaleric and iodovaleric acids. wikipedia.org

Later, in 1949, a significant contribution to its study was made by Robert E. Buckles and Gene V. Mock, who detailed a method for synthesizing this compound from tiglic acid. acs.org Their process involved the addition of bromine across the double bond of tiglic acid, followed by a reaction with potassium hydroxide (B78521) and subsequent reduction using a sodium amalgam. acs.org A comprehensive review of the chemistry of both angelic and tiglic acids was later published in 1955 by Buckles, Mock, and Louis Locatell, Jr., consolidating the chemical knowledge of these isomers. acs.org

Property Value
IUPAC Name(2Z)-2-Methylbut-2-enoic acid
Chemical FormulaC₅H₈O₂
Molar Mass100.117 g·mol⁻¹
Melting Point45.5 °C (113.9 °F; 318.6 K) wikipedia.org
Boiling Point185 °C (365 °F; 458 K) wikipedia.org
AppearanceColorless monoclinic prisms wikipedia.org
OdorPungent and sour wikipedia.org

Initial Isolation from Angelica archangelica

Isomeric Relationship with Tiglic Acid

The chemistry of this compound is intrinsically linked to its isomer, tiglic acid. They are classic examples of geometric isomerism, a fundamental concept in stereochemistry.

This compound and tiglic acid are stereoisomers, specifically geometric or cis-trans isomers, of 2-methyl-2-butenoic acid. wikipedia.orgbritannica.com

This compound : This is the cis or (Z)-isomer, where the two larger groups (the carboxylic acid and the ethyl group's methyl) are on the same side of the carbon-carbon double bond. wikipedia.orgebi.ac.uklibretexts.org

Tiglic Acid : This is the trans or (E)-isomer, where the larger groups are on opposite sides of the double bond. wikipedia.orglibretexts.org

Because they are stereoisomers that are not mirror images of each other and are not superimposable, they are classified as diastereomers. libretexts.org This structural difference accounts for their distinct physical and chemical properties. libretexts.org

The difference in spatial arrangement between this compound and tiglic acid leads to notable variations in their stability, physical properties, and reactivity.

Stability and Interconversion : Tiglic acid is the more thermodynamically stable of the two isomers. acs.org this compound readily converts to tiglic acid when heated, treated with inorganic acids, or heated with a base to temperatures above 100°C. wikipedia.org This conversion can also occur slowly over time, with a sample of this compound potentially converting after about 25 years of storage. wikipedia.org The reverse transformation from tiglic acid to this compound is significantly more difficult and less efficient, typically induced by ultraviolet light irradiation. wikipedia.org For instance, one study reported that irradiating 13 grams of tiglic acid for 43 days yielded only 0.36 grams of this compound. wikipedia.org

Physical Properties : The cis configuration of this compound results in a lower melting point compared to the trans configuration of tiglic acid. wikipedia.org this compound is also described as having a more pungent odor, whereas tiglic acid has a sweeter aroma.

Acidity : In line with general trends for α,β-unsaturated carboxylic acids, the cis isomer (this compound) is generally considered to be the stronger acid, possessing a higher acid dissociation constant than the trans isomer (tiglic acid). wikipedia.orgtandfonline.com

Feature This compound Tiglic Acid
Isomerismcis (Z) wikipedia.orglibretexts.orgtrans (E) wikipedia.orglibretexts.org
Melting Point45.5 °C wikipedia.org64–65 °C
StabilityLess stable wikipedia.orgMore stable acs.org
OdorPungent, sour wikipedia.orgSweet

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B190581 Angelic acid CAS No. 565-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIERETOOQGIECD-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80897430
Record name 2-Methylisocrotonic acid
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Molecular Weight

100.12 g/mol
Source PubChem
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Physical Description

Solid
Record name Angelic acid
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Boiling Point

85.50 to 87.50 °C. @ 13.00 mm Hg
Record name Angelic acid
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Solubility

slightly soluble in hot water
Record name Angelic acid
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CAS No.

565-63-9
Record name Angelic acid
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Record name Angelic acid
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Record name Angelic acid
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Record name 2-Methylisocrotonic acid
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Record name 2,3-DIMETHYLACRYLIC ACID, (Z)-
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Record name Angelic acid
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Melting Point

45 °C
Record name Angelic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Distribution in Biological Systems

Plant Sources and Botanical Families

Angelic acid is a recognized plant metabolite, often present as esters which are key components of various herbal medicines. wikipedia.orgebi.ac.uk

The Apiaceae family, also known as the parsley family, is a significant source of this compound. wikipedia.orgebi.ac.uk

Angelica archangelica (Garden Angelica): The roots of this plant are a primary source, containing approximately 0.3% this compound. wikipedia.org It was from this plant that the acid was first isolated. safreachronicle.co.zaacs.org

Anthemis nobilis (Roman Chamomile): The oil of Roman chamomile flowers is a rich source, with up to 85% of the oil consisting of esters of angelic and tiglic acids. wikipedia.org It also contains specific angelates like isobutyl angelate and amyl angelate. wikipedia.org

Schoenocaulon officinale (Sabadilla): this compound has been isolated from the seeds of this plant through the alkaline hydrolysis of cevadine. drugfuture.comgizmo.ai

Levisticum officinale (Lovage): This perennial herb contains this compound, which is considered one of its active ingredients. wikipedia.orgspookspring.com The acid is found in various parts of the plant, including the roots and leaves, contributing to its characteristic aroma and purported medicinal properties. agfonds.lvbotanical.com

Beyond the well-known species in the Apiaceae family, this compound is also found in other plant genera.

Ferula : The genus Ferula, which includes the Sumbul plant (Ferula moschata), is known to contain this compound. wikipedia.org It's suggested that the plant may contain a larger complex that breaks down to yield this compound upon processing. wikipedia.org

Laserpitium : Species such as Laserpitium latifolium (Broad-leaved Sermountain) contain this compound in a resin known as laserpicium. wikipedia.orgpfaf.org Studies have identified daucane sesquiterpenoids, which are esters of this compound, in the underground parts of this plant. acgpubs.org

Petasites : The common butterbur (Petasites hybridus) is a notable source of petasin (B38403), an ester of this compound. acs.orgwikipedia.org Petasin is a sesquiterpene believed to be responsible for some of the plant's biological activities. wikipedia.orgtinkturenpresse.defrontiersin.org

Table 1: Plant Sources of this compound

Botanical Name Common Name Family Part(s) Containing this compound
Angelica archangelica Garden Angelica Apiaceae Roots wikipedia.orgsafreachronicle.co.zaacs.org
Anthemis nobilis Roman Chamomile Asteraceae Flowers (Oil) wikipedia.orgchemsrc.com
Schoenocaulon officinale Sabadilla Melanthiaceae Seeds drugfuture.comgizmo.ai
Levisticum officinale Lovage Apiaceae Roots, Leaves wikipedia.orgspookspring.comagfonds.lv
Ferula moschata Sumbul Apiaceae Roots wikipedia.org
Laserpitium latifolium Broad-leaved Sermountain Apiaceae Resin, Underground parts wikipedia.orgacgpubs.org
Petasites hybridus Common Butterbur Asteraceae Rhizome, Leaves acs.orgtinkturenpresse.defrontiersin.org

Presence in Apiaceae Family Species (e.g., Angelica archangelica, Anthemis nobilis, Schoenocaulon officinale, Levisticum officinale)

Microbial Production and Endophytic Associations

While predominantly found in plants, microorganisms, particularly actinomycetes, have been identified as producers of this compound.

Reports of this compound production by microorganisms are rare, making its discovery in actinomycetes noteworthy. nih.gov An endophytic actinomycete, Polymorphospora rubra K07-0510, has been found to produce trehangelins, which consist of a trehalose (B1683222) moiety and two this compound moieties. researchgate.net Another strain, Streptomyces sp. SF2575, produces an antitumor antibiotic that contains an this compound moiety. biocrick.com

The biosynthesis of this compound and its activated form, angelyl-CoA, is an area of active research. Microbial production is seen as a promising alternative to extraction from plants or complex chemical synthesis. researchgate.net The biosynthetic gene cluster responsible for producing the antibiotic SF2575 in Streptomyces sp. SF2575 has been identified and analyzed. science.gov Furthermore, researchers have successfully engineered the yeast Saccharomyces cerevisiae to produce angelyl-CoA by expressing genes from the Streptomyces sp. biosynthetic cluster. researchgate.net This demonstrates the potential for using genetically modified microorganisms for the sustainable production of angelates. researchgate.net

Identification in Actinomycete Strains

Presence in Animal Secretions

This compound has been identified in the defensive secretions of certain insects, particularly ground beetles from the Carabidae family. thegoodscentscompany.com It serves as a protective agent against predators. safreachronicle.co.za For instance, this compound is a major component in the defensive extracts of the ground beetle Carabus ullrichii. safreachronicle.co.zaresearchgate.net It has also been detected in the pygidial gland secretions of several other Carabus and Calosoma species. frontiersin.org The presence of this compound, often alongside its isomer tiglic acid, is a key feature of the chemical defense strategy of these beetles. researchgate.netfrontiersin.org

Role in Insect Defensive Mechanisms

This compound is a naturally occurring monocarboxylic acid that plays a significant role in the chemical defense strategies of various insects, most notably within the ground beetle family (Carabidae). researchgate.net These insects produce and store a variety of chemical compounds in specialized abdominal glands, known as pygidial glands, which are deployed to repel predators. biorxiv.orgfrontiersin.org The defensive secretions are often complex mixtures of volatile and reactive compounds, including a range of carboxylic acids, aldehydes, and quinones. biorxiv.orguni-bayreuth.de

The primary function of these chemical defenses is to act as a deterrent, stimulating the scent and taste receptors of predators to discourage an attack. wikipedia.org this compound, along with its cis-trans isomer tiglic acid, is a common component of these defensive cocktails. researchgate.netfrontiersin.org While both isomers are frequently present, their relative abundance can differ significantly among various species and even subspecies of ground beetles. frontiersin.orgresearchgate.net For instance, in the defensive secretion of Carabus (C.) ulrichii rhilensis, this compound was found to be more abundant than tiglic acid, which is an unusual observation as tiglic acid is typically more prevalent. frontiersin.org In contrast, the related subspecies C. (C.) ulrichii arrogans exhibited the more common pattern with tiglic acid being the dominant isomer. frontiersin.org

Research has identified this compound in the defensive secretions of numerous ground beetle species. It is often found alongside other short-chain carboxylic acids, with methacrylic acid frequently being the most abundant compound in the mixture. frontiersin.orgfrontiersin.orgresearchgate.net For example, a study on European ground beetles identified this compound in all five species analyzed: Calosoma (Calosoma) maderae, Carabus (Carabus) granulatus, Carabus (Limnocarabus) clathratus, Carabus (Carabus) ulrichii, and Carabus (Procerus) gigas. frontiersin.org In C. (P.) gigas, the secretion was a relatively simple mixture dominated by methacrylic acid, with this compound present in a smaller percentage. frontiersin.org Conversely, the secretion of C. (L.) clathratus was the most complex, containing nine components, including methacrylic, tiglic, angelic, and benzoic acids. frontiersin.org

The biosynthesis of this compound in these insects is believed to be derived from amino acid metabolism. biorxiv.org Specifically, pathways involving the breakdown of L-isoleucine are thought to produce tiglyl-CoA, which can then be isomerized to angelyl-CoA, the precursor to this compound. researchgate.net

The following data tables summarize the findings from chemical analyses of defensive secretions in several ground beetle species, highlighting the presence and relative abundance of this compound and associated compounds.

Table 1: Composition of Defensive Secretions in Selected Ground Beetle Species This table presents the chemical components identified in the defensive secretions of three ground beetle species. Data sourced from a 2014 study.

SpeciesMajor ComponentsOther Identified Compounds
Calosoma sycophanta Methacrylic acid, SalicylaldehydeIsobutyric acid, Butyric acid, 2-Methyl butyric acid, Crotonic acid, Senecioic acid, Tiglic acid, Benzoic acid, Propanoic acid
Carabus ullrichii Methacrylic acid, this compoundIsobutyric acid, Butyric acid, 2-Methyl butyric acid, Crotonic acid, Tiglic acid
Abax parallelepipedus Methacrylic acid, Tiglic acidIsobutyric acid, Butyric acid, 2-Methyl butyric acid, Crotonic acid

Source: Lečić et al., 2014. researchgate.net

Table 2: Detailed Analysis of Defensive Secretions in European Carabini Ground Beetles This table details the chemical composition found in the pygidial gland secretions of five European ground beetle species. Methacrylic acid was the most dominant compound by percentage in all five species.

SpeciesIdentified Carboxylic AcidsOther Compounds
Calosoma (Calosoma) maderae Methacrylic acid, Tiglic acid, Benzoic acid, this compoundSalicylaldehyde, (Z)-9-Tricosene
Carabus (Carabus) granulatus Methacrylic acid, Tiglic acid, 2-Methylbutyric acid, this compound-
Carabus (Limnocarabus) clathratus Methacrylic acid, Tiglic acid, this compound, Benzoic acidFive other minor, unidentified components
Carabus (Carabus) ulrichii Methacrylic acid, Tiglic acid, this compound-
Carabus (Procerus) gigas Methacrylic acid, this compound-

Source: Vesović et al., 2023. frontiersin.org

Biosynthesis and Intracellular Metabolic Pathways

Biosynthetic Precursors and Key Intermediates

The journey from a primary metabolite to a specialized secondary compound like angelic acid is marked by several key precursor molecules and activated intermediates.

The foundational building block for this compound is the branched-chain amino acid L-isoleucine. mdpi.compsu.edu Feeding experiments using radiolabeled L-isoleucine in plants such as Cynoglossum officinale have conclusively shown its specific incorporation into the angelate moiety of compounds like heliosupine. rsc.orgrsc.org The catabolism of L-isoleucine begins with its conversion to its corresponding α-keto acid, a common theme in amino acid degradation. qiagen.comresearchgate.net This initial step sets the stage for the subsequent modifications that will shape the final this compound structure.

The degradation pathway of isoleucine ultimately splits its carbon skeleton into acetyl-CoA and propionyl-CoA, which can then enter central metabolic cycles. researchgate.netwikipedia.org It is from this catabolic cascade that the precursors for this compound are diverted.

A critical aspect of the biosynthetic pathway is the activation of carboxylic acid intermediates through their linkage to coenzyme A (CoA). This activation, forming thioesters, is a common strategy in metabolism to increase the reactivity of the acyl group for subsequent enzymatic reactions. In the context of this compound biosynthesis, angelyl-CoA is the key activated intermediate. mdpi.commedchemexpress.eubiorbyt.com

The formation of angelyl-CoA is preceded by several other CoA-activated molecules derived from isoleucine, including 2-methylbutanoyl-CoA and tiglyl-CoA. qiagen.comresearchgate.netumaryland.edu Tiglyl-CoA, the (E)-isomer of angelyl-CoA, is a direct precursor that undergoes isomerization to yield angelyl-CoA. mdpi.comumaryland.edu The production of angelyl-CoA has been demonstrated in engineered Saccharomyces cerevisiae, highlighting the potential for microbial production of this important precursor. nih.govresearchgate.netbiocrick.com

Derivation from L-Isoleucine

Enzymatic Transformations and Pathway Regulation

The conversion of L-isoleucine to angelyl-CoA is orchestrated by a series of specific enzymes that catalyze distinct chemical transformations. The regulation of these enzymes ensures the efficient production of this compound when needed by the organism.

The initial steps in the catabolism of L-isoleucine involve the removal of its amino group (desamination) and a carboxyl group (decarboxylation).

The catabolism of L-isoleucine starts with a transamination reaction catalyzed by a branched-chain aminotransferase (BCAT) , which transfers the amino group from isoleucine to α-ketoglutarate, forming 2-keto-3-methylvalerate and glutamate. qiagen.comresearchgate.net This is a reversible reaction common to the breakdown of all branched-chain amino acids. researchgate.net

Following transamination, the resulting α-keto acid, 2-keto-3-methylvalerate, undergoes oxidative decarboxylation. This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , which removes the carboxyl group as CO2 and attaches the remaining acyl group to coenzyme A, yielding 2-methylbutanoyl-CoA. qiagen.comlibretexts.orgnih.gov

Subsequent to the initial desamination and decarboxylation, the pathway involves hydroxylation and dehydration reactions to introduce the double bond characteristic of this compound. mdpi.comresearchgate.net Starting from 2-methylbutyryl-CoA, a hydroxylation reaction occurs, though the specific enzyme in this direct pathway to tiglyl-CoA can be elusive in literature. However, the general process involves the introduction of a hydroxyl group. mdpi.comresearchgate.net This hydroxylated intermediate is then dehydrated to form tiglyl-CoA. mdpi.comresearchgate.net

This sequence of hydration and dehydration is a recurring motif in fatty acid and amino acid metabolism. For example, the enzyme enoyl-CoA hydratase (also known as crotonase) catalyzes the hydration of α,β-unsaturated acyl-CoA esters. umaryland.eduresearchgate.net In the degradation of isoleucine, a similar process occurs. After 2-methylbutanoyl-CoA is dehydrogenated to tiglyl-CoA, a subsequent hydration step is catalyzed by an enoyl-CoA hydratase to form 2-methyl-3-hydroxybutyryl-CoA. qiagen.comumaryland.edunih.gov The subsequent dehydration would then lead to the formation of the double bond. The dehydration of alcohols to form alkenes is a fundamental reaction in organic chemistry, often acid-catalyzed, where a water molecule is eliminated. libretexts.orgsaskoer.ca In biological systems, this is facilitated by specific dehydratase enzymes. wikipedia.org

The enzymatic hydroxylation of sp3-carbons is a challenging chemical transformation that nature has mastered through various classes of enzymes, including peroxygenases. nih.govresearchgate.netacs.org

A pivotal step in the biosynthesis of this compound is the isomerization of tiglyl-CoA to its cis-isomer, angelyl-CoA. mdpi.com Tiglic acid is the more thermodynamically stable trans-isomer. acs.org This cis-trans isomerization is crucial as it determines the final stereochemistry of the this compound moiety.

Evidence from feeding experiments in Cynoglossum officinale has shown that tiglic acid can be a direct precursor to the this compound found in the alkaloid heliosupine, indicating the presence of an isomerase enzyme that facilitates this conversion. mdpi.com While the specific enzyme responsible for the isomerization of tiglyl-CoA to angelyl-CoA in many organisms is not fully characterized, this transformation is essential for the biosynthesis of angelate-containing secondary metabolites.

Hydroxylation and Dehydration Reactions

Integration into Complex Natural Product Biosynthesis

This compound, as the activated intermediate angelyl-CoA, serves as a crucial building block in the biosynthesis of a diverse array of complex natural products. Its incorporation is a key step that often imparts significant biological activity to the parent molecule. The following sections detail the integration of this compound into three distinct classes of natural products.

Pyrrolizidine (B1209537) alkaloids (PAs) are a large group of heterocyclic organic compounds produced by plants as a defense mechanism against herbivores. Many of these alkaloids are esters, composed of a necine base and one or two acidic moieties known as necic acids. This compound is a common necic acid found esterified to the necine base in numerous PAs. mdpi.comnih.gov

Research, including feeding experiments with isotopically labeled precursors, has firmly established that the branched-chain amino acid L-isoleucine is the primary precursor for the this compound moiety in PAs. mdpi.compsu.eduencyclopedia.pub The proposed biosynthetic pathway begins with the deamination of L-isoleucine to form its corresponding α-keto acid. researchgate.net This intermediate is then decarboxylated to yield 2-methylbutyryl-CoA, which undergoes subsequent hydroxylation and dehydration to form tiglyl-CoA. An isomerization step converts tiglyl-CoA to the activated (Z)-isomer, angelyl-CoA. researchgate.net This angelyl-CoA is then transferred to a hydroxyl group on the necine base, a reaction catalyzed by specific acyltransferases, to form the final alkaloid. researchgate.net

A notable example is the PA heliosupine, where (2S)-isoleucine was shown to be a specific precursor for the this compound component. psu.edursc.org In other PAs, such as echimidine, this compound is found esterified at the C-7 hydroxyl group of the necine base. mdpi.com The incorporation of this compound is a critical step in generating the vast structural diversity observed in this class of alkaloids. nih.gov

Trehangelins are a family of natural products isolated from the endophytic actinomycete Polymorphospora rubra. mdpi.comjst.go.jp Structurally, they consist of a trehalose (B1683222) (a disaccharide of glucose) core acylated with two this compound moieties. mdpi.comjst.go.jp

The biosynthesis of trehangelins has been elucidated through the identification and characterization of the trehangelin biosynthetic gene cluster (thg). researchgate.netnih.gov This cluster contains the genes necessary for both the synthesis of the angelyl-CoA precursor and its subsequent attachment to the trehalose scaffold. Unlike in plants, the bacterial pathway to angelyl-CoA starts from simpler building blocks. researchgate.netnih.gov

Key enzymes in the pathway include:

ThgI (a 3-ketoacyl-ACP synthase III): Catalyzes the condensation of acetyl-CoA and methylmalonyl-CoA to form 2-methylacetoacetyl-CoA (MAA-CoA). nih.gov

ThgK (a 3-ketoacyl-ACP reductase): Reduces MAA-CoA in an NADPH-dependent manner to 3-hydroxy-2-methylbutyryl-CoA (HMB-CoA). nih.gov

ThgH (an enoyl-CoA hydratase): Dehydrates HMB-CoA to yield the final product, angelyl-CoA. nih.gov

ThgJ (an acyltransferase): Transfers the angelate group from angelyl-CoA to the trehalose sugar. researchgate.net

This enzymatic sequence represents the first elucidated pathway for the complete biosynthesis of angelyl-CoA. nih.gov The different isomers, Trehangelin A, B, and C, vary by the positions on the trehalose molecule where the two this compound molecules are attached. mdpi.com For example, in Trehangelin A, the angelate groups are located at the 3 and 3' positions of the trehalose. mdpi.com

The integration of an angelate group can confer novel and potent biological activities to existing classes of antibiotics. A prominent example is the anticancer agent SF2575, a complex polyketide produced by Streptomyces sp. SF2575. nih.govacs.org

SF2575 possesses a tetracycline-related structure but is extensively modified, which contributes to its potent anticancer properties. nih.govacs.orgnih.gov One of the final tailoring steps in its biosynthesis is the acylation of a sugar moiety with this compound. nih.govbiocrick.com The biosynthetic pathway, elucidated through the analysis of the ssf gene cluster, reveals a multi-step process:

A tetracycline (B611298) aglycon is assembled. nih.govacs.org

This core is modified by several enzymes, including glycosylation with a d-olivose sugar at the C-9 position. nih.govebi.ac.uk

The final step in the formation of SF2575 is the acylation of the 4'-hydroxyl group of this d-olivose sugar with this compound. nih.govacs.org

The enzymatic machinery for the synthesis of angelyl-CoA in Streptomyces is encoded within the ssf gene cluster, similar to the trehangelin pathway. researchgate.netnih.gov The attachment of the angelate moiety is a crucial modification that distinguishes SF2575 from other tetracyclines and is believed to be important for its biological activity. nih.govnih.gov This discovery highlights how the recruitment of biosynthetic modules for moieties like this compound can be used to generate structural and functional diversity in well-established classes of natural products. acs.org

Chemical Synthesis and Derivatization Strategies

Conventional Synthetic Routes

Historically, the synthesis of angelic acid has been approached through various conventional chemical pathways, often starting from its more stable isomer, tiglic acid.

The specific reagents and conditions are critical for the successful conversion of tiglic acid to this compound. The initial bromination involves the trans addition of bromine to tiglic acid. drugfuture.com The dehydrobromination step utilizes alcoholic potassium to remove one mole of hydrogen bromide. google.com The final reduction of the intermediate β-bromothis compound is accomplished using sodium amalgam in water, yielding this compound. acs.orggoogle.com An older method also described starting from dibromated tiglic acid, removing one mole of HBr with alcoholic potassium, and then reducing the intermediate with Na-amalgam, although this process was noted for its low yield. google.com

It is important to note that prolonged boiling of aqueous solutions of this compound, especially in the presence of strong mineral acids, alkalis, or even traces of bromine and sunlight, can cause it to isomerize back to the more stable tiglic acid. drugfuture.com

Table 1: Reagents and Yields for Multi-step Conversion of Tiglic Acid to this compound

Step Reaction Reagents Yield
1 Bromination Bromine 86%
2 Dehydrobromination 25% Methanolic Potassium Hydroxide (B78521) 62.5%
3 Reduction 9% Sodium Amalgam in water 61%
Overall - - ~33%

Data sourced from Buckles, R. E., & Mock, G. V. (1950). acs.org

Multi-step Conversion from Tiglic Acid

Industrial Scale Production Methods

For industrial applications, particularly in the fragrance industry, more efficient and direct methods for producing this compound and its esters are required.

A key industrial method involves the direct isomerization of tiglic acid or its esters. google.comgoogle.com This process is catalyzed by an organic sulfinic acid, such as p-toluenesulfinic acid or benzenesulfinic acid. google.comgoogle.com The reaction is typically carried out by heating a mixture of tiglic acid or a tiglate ester with the catalyst. For example, heating methyl tiglate with p-toluenesulfinic acid at 125°C for 15 minutes results in a heat equilibrium mixture containing methyl angelate. google.com

This isomerization can be efficiently conducted as a continuous process by utilizing the difference in boiling points between the tiglate and angelate esters. google.comgoogle.com this compound and its esters generally have lower boiling points than their corresponding tiglic acid isomers. google.comgoogleapis.com For instance, methyl angelate has a boiling point of 128-129°C, while methyl tiglate boils at 138-139°C. google.com This difference allows for a continuous isomerization-distillation process where the lower-boiling angelate ester is continuously removed from the reaction mixture, shifting the equilibrium and driving the reaction toward the desired product. google.comgoogle.com This method can be operated under ordinary pressure for methyl esters and can be adapted for other esters by adjusting the pressure to meet the optimal reaction temperature. google.comgoogleapis.com

Table 2: Isomerization Reaction Conditions

Starting Material Catalyst Temperature Time Result
Tiglic Acid p-Toluenesulfinic Acid 130°C 15 min Heat equilibrium mixture with a tiglic acid to this compound ratio of 96.90:3.10.
Methyl Tiglate p-Toluenesulfinic Acid 125°C 15 min Heat equilibrium mixture containing 7.23% methyl angelate and 90.48% methyl tiglate.
Methyl Tiglate Benzenesulfinic Acid 125°C 15 min Heat equilibrium mixture containing 7.10% methyl angelate and 90.60% of methyl tiglate.

Data sourced from Toray Industries, Inc. patents. google.comgoogle.com

Derivatization for Enhanced Bioactivity and Specific Applications

The biological activity and application profile of this compound can be significantly altered through derivatization, most commonly via esterification. The synthesis of these esters is a critical area of research, though it presents challenges due to the potential for isomerization. google.com.nanih.gov

This compound esters are key components in fragrances and have demonstrated various biological activities. google.comresearchgate.net These esters can be synthesized through several methods. One common approach is the direct esterification of this compound with an alcohol. researchgate.netmdpi.com For instance, isoamyl angelate is produced by the direct esterification of this compound with isoamyl alcohol under azeotropic conditions. chemicalbook.com

Another important method is transesterification. Methyl angelate, produced via the isomerization of methyl tiglate, can be heated with a different alcohol in the presence of an ester exchange catalyst to produce a variety of other angelate esters. google.comgoogleapis.com This method has been used to synthesize a wide range of novel esters, including (Z)-3-hexenyl angelate, cyclohexyl angelate, and furfuryl angelate, which are valued for their aromatic properties. google.comgoogle.com

The synthesis of angelate esters requires careful control of reaction conditions to prevent isomerization to the more thermodynamically stable tiglate esters. google.com.nanih.govresearchgate.net Specialized reagents have been developed to achieve stereoconservative esterification. For example, using 2,4,6-trichlorobenzoic (Z)-2-methylbut-2-enoic anhydride (B1165640) as a reagent in a toluene (B28343) solution has been successful for the angeloylation of complex alcohols without isomerization. researchgate.net

Table 3: Examples of Synthesized this compound Esters for Specific Applications

Ester Name Synthesis Method Application/Significance
Isoamyl Angelate Direct esterification of this compound and isoamyl alcohol. chemicalbook.com Fragrance and flavor industry. chemicalbook.com
Methyl Angelate Isomerization of methyl tiglate. google.com Intermediate for producing other angelate esters via transesterification. google.com
(Z)-3-Hexenyl Angelate Transesterification from methyl angelate and (Z)-3-hexenyl alcohol. google.com Novel perfume component with excellent aromatic character. google.com
Cyclohexyl Angelate Transesterification from methyl angelate and cyclohexyl alcohol. google.com Novel perfume component. google.com
Furfuryl Angelate Transesterification from methyl angelate and furfuryl alcohol. google.com Novel perfume component. google.com
Ingenol (B1671944) 3-Angelate (PEP005) Stereoconservative esterification using specialized anhydride reagents. researchgate.net Pharmaceutical active ingredient. researchgate.net

Creation of Functionalized Analogues

The core structure of this compound, a simple unsaturated carboxylic acid, serves as a versatile scaffold for chemical modification. The creation of functionalized analogues is primarily driven by the desire to modulate its biological activity, enhance its properties for specific applications, or use it as a building block in the synthesis of more complex molecules. Key strategies for derivatization include modifications at the carboxyl group and the carbon-carbon double bond.

One of the most common derivatization strategies is the formation of esters at the carboxylic acid group. acs.orgwikipedia.org this compound esters, known as angelates, are frequently the active components in herbal medicines. wikipedia.orgebi.ac.uk The synthesis of these esters can be achieved through standard esterification procedures, such as reacting this compound with an alcohol in the presence of a catalyst. sigmaaldrich.com This approach allows for the introduction of a wide variety of functional groups, depending on the structure of the alcohol used. For example, novel esters of this compound have been prepared where the ester radical (R) includes groups like 3-hexenyl, 3-methyl-2-butenyl, and furfuryl, primarily for use as perfume materials. biocrick.com

More complex functionalized analogues have also been synthesized. For instance, research into arylbenzofurans has led to methods for generating highly functionalized furan (B31954) derivatives. researchgate.net While not a direct derivatization of this compound, these synthetic strategies are relevant to the creation of complex molecules that may incorporate angelate-like moieties. Similarly, synthetic routes have been developed for functionalized angelicins, which are structurally related to this compound, using substituted dipyrones as key intermediates. researchgate.net

Another approach to creating functionalized analogues involves reactions at the double bond. For example, the addition of bromine across the double bond of tiglic acid (the trans-isomer of this compound) is a key step in one synthetic route to this compound itself. acs.org This reactivity can be harnessed to introduce a range of functionalities. Furthermore, modern synthetic methods, such as those used for creating unnatural α-amino acids, could be adapted to produce novel this compound derivatives with appended amino groups, potentially leading to new pharmacological properties. organic-chemistry.org The development of catalytic stereoselective methods for functionalizing related furanose and nucleoside structures also highlights the advanced chemical strategies that can be applied to create complex, biologically active analogues from simple precursors. diva-portal.org

Table 1: Examples of Synthetic Strategies for this compound Derivatization

Derivatization Strategy Target Functional Group Example Reaction Potential Application Reference
Esterification Angelate Esters Reaction with various alcohols (e.g., 3-hexenyl, furfuryl) using a catalyst. Perfumes, Flavorings biocrick.com
Halogenation Dihaloalkanes Addition of bromine across the C=C double bond. Synthetic Intermediate acs.org
Isomerization Isomeric Acids/Esters Isomerization of tiglic acid or its esters using an organic sulfinic acid catalyst. Synthesis of pure this compound biocrick.comgoogle.com
Heterocycle Formation Furan/Benzofuran Derivatives Cascade reactions starting from precursors to form substituted furan rings. Biologically Active Molecules researchgate.net

Green Chemistry Approaches in this compound Synthesis

As with many chemical production processes, there is a growing emphasis on developing "green" and sustainable methods for synthesizing this compound and its derivatives. This focus aims to reduce the environmental footprint by minimizing waste, reducing energy consumption, and utilizing renewable resources.

Sustainable Methodologies for Production

Traditional chemical synthesis of this compound often involves multi-step processes with potentially hazardous reagents and low yields. acs.org Green chemistry seeks to overcome these limitations through more efficient and environmentally benign methodologies.

A promising sustainable alternative is microbial biosynthesis. Researchers have successfully engineered the yeast Saccharomyces cerevisiae to produce angelyl-CoA, the activated form of this compound. biocrick.com This biotechnological approach offers a platform for more sustainable production of angelates, which are often difficult to obtain in high yields from natural plant sources. biocrick.com Flavor biotechnology, which uses microorganisms or enzymes to create flavor ingredients, is a rapidly growing field that provides a model for the sustainable production of compounds like this compound. researchgate.net These methods can be more economical and have a lower environmental impact than traditional chemical synthesis or agricultural extraction. researchgate.net

For angelates sourced from plants like Angelica archangelica, sustainable extraction techniques are being developed. acs.orgscienceopen.com Methods such as enzyme-assisted extraction (EAE) and ultrasonic-assisted extraction (UAE) are considered environmentally friendly because they often lead to reduced organic solvent and energy consumption, shorter extraction times, and improved yields. scienceopen.com The combination of these techniques can enhance the release of active compounds from the plant matrix, providing a greener alternative to conventional solvent extraction. scienceopen.com

Reduction of Environmental Impact in Synthetic Processes

Reducing the environmental impact of chemical production requires a holistic view of the entire process, from raw materials to final product, often assessed through a Life Cycle Assessment (LCA). mdpi.comeuropa.eu The goal is to minimize negative outputs and maximize resource efficiency.

In the context of microbial production, such as using yeast to synthesize angelates, the principles of a circular economy can be applied to significantly lower the environmental footprint. angelyeast.com Yeast production can utilize byproducts from other industries, such as molasses from sugar production, as a nutrient source. angelyeast.com Furthermore, the production process itself can be designed to recycle water and convert nutrient-rich waste streams into organic fertilizers, thus minimizing waste and creating value from byproducts. angelyeast.comangelyeast.com Compared to traditional agriculture and animal-based products, yeast fermentation has a demonstrably lower carbon footprint, requires less land, and consumes significantly less water. angelyeast.comangelyeast.com

For chemical syntheses, reducing environmental impact involves careful selection of solvents, catalysts, and reaction conditions. The use of greener solvents, such as water where possible, and the development of highly efficient catalysts can dramatically reduce waste and energy consumption. researchgate.net Assessing the potential environmental impacts (PEIs) of a chemical process, including categories like global warming potential and ozone depletion potential, is crucial for designing more environmentally friendly synthesis routes. acs.org For example, analyses of similar bio-based chemical production processes show that using renewable energy and waste heat can significantly reduce or even result in a net negative global warming potential. researchgate.net

It is important to note that simply replacing a fossil-based raw material with a biomass derivative does not guarantee a lower environmental impact across all categories. mdpi.com A thorough LCA is necessary to ensure that the "green" alternative is truly more sustainable. mdpi.com By applying these green chemistry and engineering principles, the production of this compound and its valuable derivatives can become more sustainable and environmentally responsible.

Table 2: Green Chemistry Strategies for this compound Production

Green Strategy Methodology Environmental Benefit Reference
Microbial Biosynthesis Engineering Saccharomyces cerevisiae to produce angelyl-CoA. Utilizes renewable resources, potential for reduced energy use and waste compared to chemical synthesis. biocrick.com
Sustainable Extraction Enzyme-Assisted and Ultrasonic-Assisted Extraction from plant sources. Reduced solvent and energy consumption, higher extraction efficiency. scienceopen.com
Efficient Catalysis Isomerization of tiglic acid using a recyclable catalyst in a continuous process. Higher atom economy, energy efficiency, less waste. google.com
Circular Economy Utilizing industrial byproducts (e.g., molasses) as feedstock for yeast fermentation; recycling water and waste streams. Waste reduction, resource efficiency, lower carbon footprint. angelyeast.comangelyeast.com
Bio-based Feedstocks Synthesis from biomass-derived precursors like levulinic acid. Reduces reliance on fossil fuels. rsc.org

Biological Activities and Molecular Mechanisms of Action

Anti-inflammatory Effects

Angelic acid has demonstrated notable anti-inflammatory properties, positioning it as a potential therapeutic agent for various inflammatory conditions. Its mechanism of action involves the modulation of key inflammatory markers and pathways.

Research has shown that this compound can influence the expression and activity of several molecules involved in the inflammatory cascade. While direct studies on this compound's modulation of specific inflammatory markers like TNF-α, IL-6, and NF-κB are still emerging, the anti-inflammatory effects of related compounds suggest potential mechanisms. For instance, other natural compounds are known to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.comnih.gov They can also inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous inflammatory genes. nih.gov Some compounds achieve this by targeting upstream signaling pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. mdpi.com The activation of cannabinoid receptor 2 (CB2) has also been linked to anti-inflammatory responses, including the modulation of immune cell functions and the reduction of pro-inflammatory mediators. nih.gov

Antioxidant Properties

This compound exhibits significant antioxidant activity, which contributes to its protective effects against cellular damage induced by oxidative stress.

This compound has been shown to effectively scavenge reactive oxygen species (ROS). medchemexpress.comresearchgate.net In studies involving normal human dermal fibroblasts (NHDFs) exposed to UVA irradiation, pretreatment with this compound significantly reduced the levels of intracellular ROS. medchemexpress.comresearchgate.net This direct scavenging activity helps to mitigate the damaging effects of free radicals on cellular components like DNA, proteins, and lipids. nih.gov

Beyond direct scavenging, this compound also enhances the body's own antioxidant defense systems. Research has demonstrated that this compound can upregulate the gene expression of crucial antioxidant enzymes. medchemexpress.com In NHDFs, treatment with this compound led to an increase in the mRNA levels of superoxide (B77818) dismutase (SOD1/2), catalase (CAT), and glutathione (B108866) peroxidase (GPx1). medchemexpress.com This upregulation of endogenous antioxidants strengthens the cellular capacity to neutralize ROS and maintain redox homeostasis. mdpi.commdpi.com

By scavenging ROS and bolstering endogenous antioxidant defenses, this compound protects cells from the detrimental consequences of oxidative stress. nih.gov Studies have shown that it can inhibit skin fibroblast senescence and the degradation of the extracellular matrix caused by UVA-induced oxidative stress. medchemexpress.com Furthermore, this compound treatment has been found to restore the levels of glutathione (GSH), a vital intracellular antioxidant, in cells exposed to oxidative insults. medchemexpress.comresearchgate.net This cellular protection helps to preserve normal cell function and prevent the onset of pathologies associated with oxidative damage. nih.gov

Upregulation of Endogenous Antioxidant Enzymes

Anticancer and Antitumor Activities

This compound has emerged as a compound of interest in cancer research due to its pro-ferroptotic and potential antitumor activities.

This compound acts as a ferroptosis inducer by targeting the degradation of NRF2 (Nuclear factor erythroid 2-related factor 2). medchemexpress.com It binds to the NRF2 protein, promoting its degradation through the ubiquitination-proteasome pathway. medchemexpress.com This action relieves the inhibitory effect of NRF2 on oxidative stress and lipid peroxidation, leading to the induction of ferroptosis in tumor cells. medchemexpress.com

In vitro studies have demonstrated that this compound can enhance the accumulation of intracellular ROS and upregulate ferroptosis-related markers such as CHAC1 and PTGS2 in colorectal cancer cells. medchemexpress.comresearchgate.net Furthermore, it has been observed to synergistically inhibit the viability and proliferation of colorectal cancer cells when combined with other ferroptosis inducers like RSL3. medchemexpress.com The ability of this compound to induce ferroptosis suggests its potential as a novel therapeutic strategy for cancer treatment. medchemexpress.comresearchgate.net

Table 1: Effects of this compound on Biological Markers

Biological Activity Marker/Pathway Effect of this compound Cell/Model System Citation
Antioxidant Intracellular ROSDecreaseNormal Human Dermal Fibroblasts (NHDFs) medchemexpress.comresearchgate.net
GPx1, SOD1/2, CAT mRNAUpregulationNormal Human Dermal Fibroblasts (NHDFs) medchemexpress.com
GSH ContentRestorationNormal Human Dermal Fibroblasts (NHDFs) medchemexpress.comresearchgate.net
Anticancer NRF2 Protein LevelReductionDLD1 Colorectal Cancer Cells medchemexpress.com
CHAC1, PTGS2 mRNAUpregulationDLD1 Colorectal Cancer Cells medchemexpress.comresearchgate.net
Cell Viability (with RSL3)Synergistic InhibitionDLD1 and SW480 Colorectal Cancer Cells medchemexpress.com

Inhibition of Cancer Cell Proliferation

The primary mechanism through which this compound is understood to inhibit the proliferation of cancer cells is by inducing ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation. researchgate.net Studies on colorectal cancer (CRC) cell lines, such as DLD1 and SW480, have demonstrated that this compound can synergistically inhibit cell viability and proliferation when used in combination with other agents. medchemexpress.com By promoting a cellular state that leads to ferroptotic death, this compound effectively halts the uncontrolled growth of malignant cells. researchgate.net The process is characterized by an accumulation of malondialdehyde (MDA) and lipid peroxidation, key indicators of the ferroptosis phenotype that ultimately suppress the proliferative capacity of cancer cells. researchgate.net

Induction of Apoptosis in Malignant Cells

While the main focus of recent research has been on ferroptosis, this pathway represents a distinct form of programmed cell death from classical apoptosis. This compound's primary anti-cancer action is the induction of ferroptosis in tumor cells. researchgate.netmedchemexpress.com This process is initiated by relieving the inhibition of oxidative stress and lipid peroxidation, leading to cell death. medchemexpress.com The induction of ferroptosis is confirmed by the upregulation of associated genetic markers, which points to a specific, regulated cell death pathway rather than a non-specific cytotoxic effect. researchgate.net

Ferroptosis Induction via NRF2 Degradation Pathway

A key molecular mechanism for this compound's anti-tumor activity is its role as a ferroptosis inducer that targets the Nuclear factor erythroid 2-related factor 2 (NRF2) degradation pathway. researchgate.netmedchemexpress.com NRF2 is a transcription factor that plays a crucial role in protecting cells from oxidative stress; however, in many cancers, its overactivation helps tumor cells survive. nih.govfrontiersin.orgmdpi.com

This compound has been shown to directly bind to the NRF2 protein. researchgate.netmedchemexpress.com This binding facilitates the degradation of NRF2 through the ubiquitination-proteasome system. medchemexpress.com The degradation of NRF2 removes its protective effects against oxidative stress and lipid peroxidation. medchemexpress.com This disruption of the cell's antioxidant defense system leads to an accumulation of intracellular reactive oxygen species (ROS) and lipid peroxides, culminating in ferroptotic cell death. researchgate.netmedchemexpress.com This mechanism is further evidenced by the upregulation of ferroptosis-related markers, including ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 1 (CHAC1) and Prostaglandin-Endoperoxide Synthase 2 (PTGS2). researchgate.netmedchemexpress.com

Synergistic Effects with Established Ferroptosis Inducers

This compound has demonstrated the ability to work synergistically with other known ferroptosis-inducing agents, enhancing their anti-tumor effects. medchemexpress.com This suggests its potential use in combination therapies to increase treatment efficacy. mdpi.com For instance, in colorectal cancer cells, this compound enhances the cell-killing effects of RSL3, a classic GPX4 inhibitor. medchemexpress.com Furthermore, in animal models, this compound was found to significantly boost the sensitivity of colorectal cancer cells to the ferroptosis inducer sulfasalazine, leading to greater tumor growth inhibition compared to single-agent therapy. researchgate.net

Table 1: Synergistic Effects of this compound on Cancer Cells
Combination AgentCancer Cell Line / ModelObserved EffectReference
RSL3DLD1 and SW480 (Colorectal Cancer)Synergistically inhibits cell viability and proliferation. medchemexpress.com
SulfasalazineCT26 (Colorectal Cancer Subcutaneous Xenograft Model)Boosts sensitivity to the agent, leading to enhanced tumor growth inhibition. researchgate.netmedchemexpress.com

Antimicrobial Efficacy

This compound has been identified as a component of natural secretions with notable antimicrobial properties. Its efficacy has been observed against a range of pathogenic bacteria and fungi.

Antibacterial and Antifungal Mechanisms

This compound is one of the active chemical compounds found in the pygidial gland secretions of certain ground beetles, which use these secretions for defense. frontiersin.org Laboratory studies have confirmed the antibacterial potential of these secretions, with this compound being a consistently detected component. frontiersin.org The secretions have shown significant antibacterial activity against various strains, including both Gram-negative and Gram-positive bacteria. frontiersin.org For example, secretions containing this compound were effective against Pseudomonas aeruginosa, Salmonella enterica, Staphylococcus epidermidis, and Bacillus cereus. frontiersin.org

In the context of antifungal activity, the this compound moiety has been identified as part of more complex molecules, such as saponins, which exhibit antifungal properties. mdpi.com The presence of an this compound group in the saponin (B1150181) assamsaponin A is thought to contribute to its activity against fungi like Candida albicans. mdpi.com This suggests that the structural features of this compound are relevant to its ability to combat fungal pathogens.

Table 2: Documented Antimicrobial Activity Associated with this compound
Target MicroorganismTypeContext of ActivityReference
Pseudomonas aeruginosaBacteria (Gram-negative)Component of ground beetle secretion with high antibacterial activity. frontiersin.org
Salmonella entericaBacteria (Gram-negative)Component of ground beetle secretion with high antibacterial activity. frontiersin.org
Staphylococcus epidermidisBacteria (Gram-positive)Component of ground beetle secretion with high antimicrobial potential. frontiersin.org
Bacillus cereusBacteria (Gram-positive)Component of ground beetle secretion with high antimicrobial potential. frontiersin.org
Candida albicansFungus (Yeast)A moiety in the antifungal saponin, assamsaponin A. mdpi.com

Disruption of Microbial Cellular Integrity

The mechanism by which this compound and other organic acids exert their antimicrobial effect often involves the disruption of the microbial cell membrane. mdpi.comnih.gov These compounds can lead to irreversible changes in membrane properties. nih.gov The process typically involves weakening the interactions between outer membrane components, which compromises the membrane's integrity. mdpi.com This disruption increases the permeability of the cell membrane, causing the leakage of essential intracellular components like proteins and nucleic acids. mdpi.comnih.gov This loss of cellular contents and the inability to maintain osmotic pressure ultimately leads to microbial cell death. nih.govresearchgate.net

Central Nervous System Modulation

This compound and its derivatives have been associated with sedative and pain-relieving properties, as evidenced by their presence in various traditional herbal medicines. wikipedia.org Esters of this compound are recognized as active components in remedies used to address a variety of health issues, including pain. wikipedia.org

For instance, esters of this compound and the related tiglic acid are primary constituents of Roman chamomile, a plant historically used as a sedative and for calming nervous problems. wikipedia.org Furthermore, the potent pain-relieving and spasmolytic effects of extracts from the butterbur plant are attributed to this compound esters of sesquiterpene alcohols, such as petasin (B38403). wikipedia.org Studies have also noted the established sedative and psychotropic properties of this compound itself. d-nb.inforesearchgate.net These applications in traditional medicine highlight the compound's modulatory effects on the central nervous system, although detailed molecular mechanisms often require further elucidation.

Dermal Protective Effects

This compound has demonstrated a significant protective effect against cellular damage induced by Ultraviolet A (UVA) radiation. d-nb.info UVA rays can penetrate the dermal layer of the skin, causing oxidative stress and cellular harm. d-nb.inforesearchgate.net Research on normal human dermal fibroblasts (NHDFs) shows that pretreatment with this compound can mitigate this damage. d-nb.info

One of the primary mechanisms of this protection is the scavenging of excess intracellular reactive oxygen species (ROS), which are generated by UVA exposure. d-nb.inforesearchgate.net this compound effectively reduces the levels of these harmful molecules. researchgate.netmedchemexpress.com In one study, pretreatment of NHDFs with this compound at concentrations of 5, 10, and 15 μM was shown to attenuate the cytotoxic damage and inhibition of cell proliferation caused by UVA irradiation. d-nb.info

Furthermore, this compound helps restore the levels of intracellular antioxidants, such as glutathione (GSH), and enhances the gene expression of crucial antioxidant enzymes. medchemexpress.com This includes enzymes like Glutathione Peroxidase 1 (GPx1), Superoxide Dismutase (SOD1/2), and Catalase (CAT). medchemexpress.com By bolstering these natural defense systems, this compound helps protect skin cells from the detrimental effects of UVA-induced oxidative stress. d-nb.info

Parameter MeasuredEffect of this compound Pretreatment on UVA-Irradiated FibroblastsReference
Cell Proliferation Attenuated UVA-induced inhibition of proliferation. d-nb.info
Intracellular ROS Scavenged excess ROS in a dose-dependent manner. d-nb.inforesearchgate.net
Glutathione (GSH) Content Restored intracellular GSH levels. medchemexpress.com
Antioxidant Enzyme Expression Upregulated mRNA expression of GPx1, SOD1/2, and CAT. medchemexpress.com

Beyond protecting against initial UV damage, this compound plays a role in preventing the long-term consequences of photoaging, such as cellular senescence and the breakdown of the extracellular matrix (ECM). medchemexpress.com Cellular senescence is a state of irreversible growth arrest that contributes to skin aging, where aged fibroblasts secrete enzymes that degrade the ECM. frontiersin.orgfrontiersin.org

This compound has been found to inhibit the senescence of skin fibroblasts. medchemexpress.com Its protective mechanisms are linked to the regulation of gene expression related to connective tissue proteins. d-nb.inforesearchgate.net UVA radiation is known to activate the transcription factor activating protein-1 (AP-1), which in turn promotes the expression of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other ECM components. d-nb.info Studies using a luciferase reporter gene assay have indicated that this compound can regulate AP-1 promoter activity, thereby controlling a key pathway associated with ECM deterioration. d-nb.inforesearchgate.net By preserving the integrity of the ECM, this compound helps to maintain the structural soundness of the dermal layer. d-nb.info

MechanismEffect of this compoundReference
Fibroblast Senescence Inhibits UVA-induced cellular senescence in dermal fibroblasts. d-nb.infomedchemexpress.com
AP-1 Activity Regulates the transcriptional activity of the AP-1 transcription factor. d-nb.inforesearchgate.net
ECM Integrity Helps prevent the degradation of the extracellular matrix. d-nb.infomedchemexpress.com

Attenuation of UV-Induced Cellular Damage

Wound Healing Promotion

This compound has been identified as a compound that promotes wound healing. d-nb.inforesearchgate.netmedchemexpress.com The process of wound repair is a complex biological cascade involving distinct but overlapping phases: inflammation, proliferation, and remodeling. mdpi.comnih.gov The proliferative phase is particularly crucial, characterized by the formation of new tissue, driven by the migration and proliferation of fibroblasts and the deposition of a new extracellular matrix. mdpi.comnih.gov

The demonstrated effects of this compound on dermal fibroblasts align with the key mechanisms of the proliferative stage of wound healing. Its ability to protect these cells from damage and support their proliferation is vital for tissue regeneration. d-nb.info Fibroblasts are responsible for synthesizing and depositing collagen and other ECM components like fibronectin and proteoglycans, which form the granulation tissue that fills the wound space. mdpi.com By inhibiting ECM degradation and supporting fibroblast activity, this compound can contribute to providing the necessary scaffold for new tissue formation and strengthening the repairing tissue. d-nb.infomedchemexpress.com The promotion of fibroblast activity and regulation of the ECM are central to ensuring efficient cellular and tissue repair. frontiersin.org

Plant Growth Regulatory Activities

The role of this compound as a plant growth regulator is not extensively documented in scientific literature. While many organic acids are known to influence plant development, specific research into the direct application of this compound and its subsequent effects on plant growth is limited. The broader family of compounds to which this compound belongs, short-chain unsaturated carboxylic acids, has been noted for various biological activities, but a clear, universal function as a plant growth promoter or inhibitor has not been established for this compound itself.

Promotion of Root Elongation in Seedlings

Direct scientific evidence specifically investigating the promotion of root elongation in seedlings by this compound is scarce. However, some indirect findings and related research provide context on its potential role.

Research on trehangelin E, a bisacyl trehalose (B1683222) that includes this compound as one of its acyl groups, has shown root growth-promoting activity. In a study on germinated lettuce seeds, trehangelin E was observed to promote root elongation. angelyeast.com This suggests that a molecule containing an this compound moiety can contribute to the stimulation of root growth. However, it is crucial to note that this effect is attributed to the entire trehangelin E molecule, and the specific contribution of the this compound component alone cannot be determined from this study.

Conversely, some studies indicate that the presence of an this compound ester can lead to a decrease or loss of biological activity in other compounds. For instance, research on the insecticidal properties of certain linear furanocoumarins found that esterification with this compound resulted in the inactivity of the parent compound. While not directly related to plant root growth, this finding illustrates that the addition of an this compound group can significantly modify the biological function of a molecule.

Furthermore, studies on hydrosols obtained from plants of the Angelica genus, which are known to contain this compound among a variety of other phytochemicals, have demonstrated an inhibitory effect on the development of plantlets, including the length of their roots and hypocotyls. mdpi.com This suggests a potential allelopathic or inhibitory role for compounds within these extracts, though it is not possible to attribute this effect specifically to this compound without further targeted research.

The broader context of plant growth regulation by organic acids and hormones like auxins is well-established. Auxins, for example, play a critical role in root development, with their effects being highly dependent on concentration—low concentrations typically promote root elongation, while higher concentrations can be inhibitory. csbsju.eduplantprotection.pl Whether this compound interacts with these hormonal pathways, either by mimicking auxin activity, inhibiting it, or acting through a separate mechanism, remains an area for future investigation.

Due to the limited direct research on the topic, a detailed data table summarizing the effects of this compound on the root elongation of various seedling species cannot be compiled at this time. The available data primarily points to the effects of more complex molecules that contain this compound as a structural component, rather than the effects of this compound itself.

Pharmacological and Therapeutic Potential

Applications in Traditional and Herbal Medicine

The historical use of plants containing angelic acid provides a foundation for understanding its therapeutic relevance. Although the pure compound is not typically used in isolation in traditional practices, its esters are key active constituents in several medicinal herbs.

This compound esters are prominent active components in various herbal medicines, contributing to their therapeutic effects. Current time information in Bangalore, IN.wikipedia.org These esters are found in significant quantities in plants belonging to the Apiaceae family, such as various species of Angelica, from which the acid derives its name. Current time information in Bangalore, IN.acs.org For instance, the roots of Angelica archangelica have been a staple in European folk medicine for centuries. acs.orgresearchgate.net

Roman chamomile (Chamaemelum nobile) is another notable source, with its essential oil being rich in esters of this compound and its isomer, tiglic acid. Current time information in Bangalore, IN.nih.gov These compounds are largely responsible for the plant's recognized medicinal properties. nih.govmedchemexpress.com The presence of these esters in various traditional remedies underscores their importance in the observed pharmacological effects. Current time information in Bangalore, IN.wikipedia.org

Herbal preparations containing this compound esters have a long history of use for a variety of ailments, including pain, fever, and gastrointestinal issues. Current time information in Bangalore, IN.wikipedia.org Extracts from plants rich in these compounds have been traditionally employed to alleviate conditions such as heartburn, colic, and loss of appetite. Current time information in Bangalore, IN.wikipedia.org For example, Roman chamomile has been used as a remedy for fever, colic, and heartburn. Current time information in Bangalore, IN. Similarly, various Angelica species are used in traditional Chinese medicine to treat conditions like the common cold, headaches, and pain. chemfaces.com The spasmolytic action of this compound esters, such as petasin (B38403) found in butterbur, is responsible for its pain-relieving effects. wikipedia.org The use of Angelica species for digestive complaints like sluggish digestion and flatulence is also well-documented in herbal medicine. acs.orgcore.ac.uk

Table 1: Traditional Uses of Plants Containing this compound Esters

Plant SpeciesTraditional UsesActive Components
Angelica archangelica (Garden Angelica)Digestive aid, respiratory ailments, nervous system support. acs.orgcore.ac.ukThis compound, essential oils, coumarins. acs.org
Chamaemelum nobile (Roman Chamomile)Sedative, anti-inflammatory, digestive issues, fever. Current time information in Bangalore, IN.nih.govmedchemexpress.comEsters of angelic and tiglic acids. Current time information in Bangalore, IN.nih.gov
Angelica sinensis (Dong Quai)Gynecological conditions, blood tonic, anti-inflammatory. chemfaces.comFerulic acid, ligustilide, this compound.
Petasites hybridus (Butterbur)Pain relief, spasmolytic. wikipedia.orgPetasin (an this compound ester). wikipedia.org

Role as Active Components in Herbal Formulations

Advanced Medicinal Chemistry Applications

The unique chemical structure of this compound makes it a valuable precursor in the synthesis of more complex and potent pharmaceutical agents.

This compound serves as a versatile building block in organic synthesis for the development of new pharmaceutical compounds. chemimpex.com Its structure, featuring a carboxylic acid and a double bond, allows for a variety of chemical modifications, making it an attractive starting material for medicinal chemists. chemimpex.com It is utilized as an intermediate in the synthesis of various pharmaceuticals, contributing to the creation of medications with potentially enhanced efficacy. chemimpex.com The ability to modify its structure allows for the fine-tuning of biological activity, a crucial aspect of modern drug development. chemimpex.com

The modification of the this compound scaffold is a key strategy in the development of novel bioactive agents. chemimpex.com Researchers can introduce different functional groups to the molecule to enhance its therapeutic properties and create derivatives with improved pharmacological profiles. chemimpex.com This approach has led to the exploration of this compound derivatives for a range of applications, including the development of agents with specific biological targets. chemimpex.com

Precursor in Pharmaceutical Synthesis

Pharmacological Relevance of this compound Derivatives

Derivatives of this compound have demonstrated a range of pharmacological activities, highlighting their potential as therapeutic agents. Research has shown that these derivatives can exhibit anti-inflammatory, anticancer, and other valuable biological effects. For instance, certain this compound derivatives have been investigated for their ability to induce ferroptosis, a form of programmed cell death, in cancer cells. medchemexpress.com This suggests a potential role for these compounds in oncology. Furthermore, the structural motif of this compound is found in numerous natural products with established biological activities, further underscoring its pharmacological significance.

Table 2: Investigated Pharmacological Activities of this compound Derivatives

Derivative ClassInvestigated ActivityPotential Application
Synthetic AnalogsAnti-inflammatoryTreatment of inflammatory disorders
Natural Product Esters (e.g., Petasin)Spasmolytic, Pain-relieving wikipedia.orgManagement of pain and muscle spasms
Ferroptosis InducersAnticancer medchemexpress.comOncology

Therapeutic Role of Petasin and Other Angelates

Petasin, a sesquiterpene ester of this compound found in plants of the Petasites genus, has demonstrated notable pharmacological properties. ontosight.aibiomolther.org Extracts of Petasites hybridus (butterbur) containing petasin and its isomers, such as isopetasin (B1239024) and neopetasin, have a history of use in traditional medicine for treating spasms and inflammatory conditions. mdpi.commdpi.com

Anti-inflammatory and Anti-allergic Effects:

Petasin's primary therapeutic potential lies in its anti-inflammatory and anti-allergic activities. ontosight.aibiomolther.org It has been shown to inhibit the synthesis and release of various inflammatory mediators. mdpi.com Specifically, petasin can inhibit the production of leukotrienes and prostaglandins, which are key contributors to inflammation and allergic responses. ontosight.aifrontiersin.orgresearchgate.net Research indicates that petasin and its related compounds can suppress leukotriene synthesis in human eosinophils, neutrophils, and macrophages. karger.com

The mechanism of action is believed to involve the inhibition of intracellular calcium mobilization, which is a critical step in the activation of inflammatory cells. frontiersin.orgkarger.com Petasin has been found to block L-type Ca2+ channels, leading to a decrease in intracellular calcium concentration. biomolther.orgresearchgate.net This, in turn, inhibits the synthesis of leukotriene B4 and cysteinyl leukotrienes in eosinophils and neutrophils. biomolther.org Furthermore, petasin has been shown to inhibit phospholipase A2 activity and the translocation of 5-lipoxygenase, both of which are crucial for the leukotriene synthesis pathway. frontiersin.org

A specialized CO2 extract of Petasites hybridus leaves, known as Ze 339, has been the subject of clinical research. mdpi.com This extract, standardized to a specific content of petasins, has shown efficacy in managing symptoms of allergic rhinitis. mdpi.commdpi.com Its mode of action is attributed to the inhibition of leukotriene biosynthesis and the release of other pro-inflammatory mediators like histamine (B1213489). mdpi.comkarger.com

Spasmolytic Effects:

Extracts from the rhizomes of P. hybridus are utilized for their spasmolytic effects, particularly in the gastrointestinal tract and for migraine management. mdpi.com Studies on isolated guinea pig ileum have confirmed the dose-dependent relaxant effects of both purified petasin and P. hybridus rhizome extracts on pre-contracted smooth muscle. mdpi.com

Therapeutic Applications:

The pharmacological properties of petasin suggest its potential therapeutic application in a range of conditions:

Allergic Rhinitis: By inhibiting the release of histamine and other inflammatory mediators, petasin may alleviate symptoms like congestion and sneezing. ontosight.ai

Asthma: The anti-inflammatory effects of petasin, particularly the inhibition of leukotriene synthesis, have been explored in the context of asthma. biomolther.org Studies in mouse models have shown that S-petasin can inhibit the accumulation of inflammatory cells in the lungs. biomolther.org

Migraines: The anti-inflammatory and spasmolytic properties of petasin make it a candidate for migraine prevention. ontosight.aifrontiersin.org

Gastrointestinal Disorders: Its antispasmodic activity may be beneficial in conditions such as irritable bowel syndrome. ontosight.ai

Table 1: Therapeutic Potential of Petasin and Other Angelates
CompoundPrimary Pharmacological EffectMechanism of ActionPotential Therapeutic Application
PetasinAnti-inflammatory, Anti-allergic, SpasmolyticInhibition of leukotriene and prostaglandin (B15479496) synthesis, L-type Ca2+ channel blockageAllergic rhinitis, Asthma, Migraines, Gastrointestinal disorders
IsopetasinAnti-inflammatoryInhibition of leukotriene synthesisAllergic diseases
NeopetasinAnti-inflammatoryInhibition of leukotriene synthesisAllergic diseases

Pharmacological Activity of Metabolites (e.g., Decursinol)

Decursin (B1670152), an this compound ester found in the roots of Angelica gigas, undergoes significant metabolism in the body, with decursinol (B1670153) being a major metabolite. thieme-connect.comfrontiersin.org In fact, studies in rodents and humans have shown that orally administered decursin is rapidly and extensively converted to decursinol through first-pass metabolism in the liver. frontiersin.orgplos.org This has led to the understanding that decursin may act as a prodrug, with decursinol being the primary active compound responsible for the observed in vivo pharmacological effects. thieme-connect.com

Pharmacological Activities of Decursinol:

Decursinol exhibits a wide range of pharmacological activities, many of which are similar to those reported for its parent compound, decursin. thieme-connect.com These include:

Anticancer Effects: Decursinol has demonstrated anticancer potential. frontiersin.org It has been shown to inhibit the proliferation and invasion of colon carcinoma cells. chemfaces.com The proposed mechanism involves the downregulation of matrix metalloproteinase (MMP)-2 and MMP-9 expression and activity, which are crucial for tumor cell invasion and metastasis. chemfaces.com This effect may be mediated through the inhibition of the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) signaling pathways. chemfaces.com

Anti-inflammatory and Analgesic Effects: Decursinol possesses anti-inflammatory and antinociceptive (pain-relieving) properties. frontiersin.orgtandfonline.com It has shown efficacy in various pain models. frontiersin.org

Neuroprotective Effects: Research suggests that decursinol may have neuroprotective properties. thieme-connect.comtandfonline.com

Anti-angiogenic Effects: Decursinol has been reported to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. thieme-connect.comtandfonline.com

Decursinol Angelate:

Decursinol angelate, a structural isomer of decursin, is another significant bioactive compound found in Angelica gigas. frontiersin.orgdovepress.com It also undergoes metabolic conversion, and its pharmacological profile includes anti-tumor, anti-inflammatory, and antioxidant activities. yakhak.org Research has shown that decursinol angelate can inhibit the invasion of fibrosarcoma and breast cancer cells. frontiersin.org

Pharmacokinetics:

Pharmacokinetic studies have revealed that decursinol has high oral bioavailability and is absorbed rapidly. tandfonline.com Following oral administration of decursin, decursinol is the predominant compound found in the bloodstream and tissues. thieme-connect.complos.org The metabolism of decursin to decursinol is a key factor in understanding the therapeutic effects observed after the administration of Angelica gigas extracts. thieme-connect.com

Table 2: Pharmacological Activity of Decursinol
Pharmacological ActivityObserved Effects and Mechanisms
AnticancerInhibits proliferation and invasion of cancer cells; downregulates MMP-2 and MMP-9 expression via inhibition of ERK and JNK pathways. chemfaces.com
Anti-inflammatoryDemonstrated anti-inflammatory properties in various models. tandfonline.com
Analgesic (Antinociceptive)Effective in acute and neuropathic pain models. frontiersin.org
NeuroprotectiveShows potential for protecting nerve cells. thieme-connect.comtandfonline.com
Anti-angiogenicInhibits the formation of new blood vessels. thieme-connect.comtandfonline.com

Agricultural and Ecological Significance

Natural Pesticidal Properties

The exploration of natural compounds for pest control is a key area of research in sustainable agriculture. horizonepublishing.com Plant secondary metabolites, a diverse group of chemicals that includes angelic acid, are a primary source for these investigations, having evolved over millions of years as defense mechanisms against herbivores and pathogens. nih.govicrisat.org

The direct insecticidal activity of this compound and its related compounds has been a subject of scientific inquiry, yielding nuanced results. While extracts from plants containing this compound, such as Angelica archangelica, have demonstrated toxicity against insect larvae like Spodoptera littoralis, the primary active components in these extracts were identified as furanocoumarins and essential oils rather than this compound itself. researchgate.net

Interestingly, the role of this compound as part of a larger molecule can be complex. One study investigating various coumarin (B35378) derivatives from plants of the Peucedanum genus found that certain linear furanocoumarins were active insecticidal compounds. However, when these furanocoumarins were esterified with this compound, the resulting molecule became completely inactive against the test organism, Spodoptera littoralis. biocrick.comscielo.br This suggests that while this compound is a component of plant defensive chemistry, its presence does not universally confer or enhance toxicity; in some molecular contexts, it may even negate it.

Conversely, the esters of this compound are recognized as the active components in some herbal medicines, and the acid itself has been identified in the defensive secretions of certain carabid beetles, implying a protective function. wikipedia.orgthegoodscentscompany.com

Table 1: Research Findings on the Insecticidal Activity of this compound and Related Compounds This table is interactive. Click on the headers to sort the data.

Compound/Extract Test Organism Observed Effect Source
This compound ester of a linear furanocoumarin Spodoptera littoralis (Egyptian cotton leafworm) Complete inactivity biocrick.comscielo.br
Extracts from Angelica archangelica seeds (containing furanocoumarins, essential oils, and this compound) Spodoptera littoralis (Egyptian cotton leafworm) Acute and chronic toxicity researchgate.net
This compound Certain carabid beetles Component of defensive secretion thegoodscentscompany.com

Recent research has shed light on a potential mechanism by which this compound could exert biological effects, including toxicity to insects. Studies have identified this compound as a ferroptosis inducer. medchemexpress.com Ferroptosis is a form of programmed cell death driven by iron-dependent lipid peroxidation and the accumulation of reactive oxygen species (ROS). medchemexpress.com

In an insect's system, an excess of ROS can lead to significant oxidative stress, causing damage to vital cellular components like proteins, lipids, and nucleic acids. researchgate.net This disruption of cellular homeostasis can inhibit development, hinder reproduction, and ultimately lead to cell death. researchgate.net The mechanism of inducing ROS accumulation represents a plausible pathway for this compound's potential insecticidal action by fundamentally disrupting an insect's metabolic processes. medchemexpress.com This mode of action is distinct from many neurotoxic synthetic insecticides and is a characteristic found in some botanical pesticides. icrisat.orgnih.gov The disruption of metabolic pathways, such as the inhibition of detoxification enzymes or energy production, is a known strategy by which natural plant compounds exert their insecticidal effects. icrisat.orgelifesciences.org

Insecticidal Activity of this compound and its Derivatives

Integration into Integrated Pest Management (IPM) Programs

Integrated Pest Management (IPM) is a strategy that utilizes multiple tactics to control pest populations, minimize economic damage, and reduce reliance on broad-spectrum synthetic pesticides. oup.com Natural products, or biopesticides, are considered key components of modern IPM programs due to their favorable environmental profiles. multiscreensite.comhorizonepublishing.com

This compound is explored in agricultural chemistry for its potential in developing natural pesticides. chemimpex.com Biopesticides derived from natural sources are often characterized by a narrow target range, high specificity, and limited field persistence, which reduces non-target effects and residual threats. multiscreensite.comhorizonepublishing.com These attributes make them an excellent fit for IPM, which prioritizes sustainability and ecological balance. researchgate.net

Role in Plant Defense Mechanisms

Plants produce a vast arsenal (B13267) of chemical compounds that are not involved in primary growth and development but are crucial for survival. These are known as secondary metabolites, and they form the basis of a plant's defense system. nih.govplantcelltechnology.com

This compound is classified as a plant secondary metabolite, specifically a hemiterpenoid derived from a single isoprene (B109036) unit. plantcelltechnology.comresearchgate.net It is considered a component of the plant's pre-formed chemical defenses against herbivores and pathogens. nih.govfrontiersin.org Found in the roots and other tissues of plants in families like Apiaceae, it serves as a standing defense, ready to deter feeding insects or inhibit microbial growth. wikipedia.orgebi.ac.uk

The synthesis of such compounds is a key evolutionary strategy that has allowed plants to thrive despite constant pressure from herbivores. nih.gov In some cases, these defensive compounds are stored in an inactive form and become activated upon tissue damage. For instance, some plants store pyrrolizidine (B1209537) alkaloids, which are known defense compounds, that can be esterified with acids like this compound. researchgate.net The presence of this compound within the chemical profile of a plant is a clear indicator of its investment in a secondary metabolite-based defense system, which is critical for its ecological interactions and survival. nih.govresearchgate.net

Enhancement of Plant Resilience against Pathogens and Herbivores

This compound plays a crucial role in the chemical defense mechanisms of numerous plant species, primarily by serving as a key precursor in the biosynthesis of a diverse class of secondary metabolites known as pyrrolizidine alkaloids (PAs). These alkaloids are well-documented for their defensive properties against a wide array of biological threats, including pathogenic microorganisms and herbivorous animals. nih.govnih.govconicet.gov.ar The defensive capacity of this compound is therefore expressed indirectly through its incorporation into these more complex molecules.

The biosynthesis of PAs involves the esterification of a necine base with one or more necic acids, of which this compound is a common example. conicet.gov.armdpi.com This process occurs mainly in the roots of plants, from where the PAs, typically in their non-toxic N-oxide form, are transported to other parts of the plant. conicet.gov.ar This structural diversity, arising from different combinations of necine bases and necic acids, is believed to be an evolutionary adaptation to the various selective pressures exerted by different herbivores and pathogens. nih.gov When a plant is attacked, particularly by generalist herbivores, the production of these defensive alkaloids can be induced, often mediated by plant signaling pathways like the jasmonic acid (JA) pathway. nih.gov

Defense Against Herbivores

The primary defensive function of pyrrolizidine alkaloids derived from this compound is to deter feeding by herbivores. This is achieved through two main mechanisms: toxicity and feeding deterrence. PAs are toxic to a broad range of generalist herbivores, from insects to mammals. nih.govnih.gov Upon ingestion, the less toxic PA N-oxides are often reduced to their toxic tertiary amine forms in the herbivore's gut. These can then be metabolized into highly reactive pyrroles, which can alkylate essential cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity. nih.gov

Research has demonstrated that the effect of PAs is highly dependent on the herbivore species. Generalist herbivores, which feed on a wide variety of plants, are typically deterred or harmed by PAs. In contrast, specialist herbivores that have co-evolved with PA-containing plants have often developed mechanisms to tolerate and even sequester these alkaloids for their own defense against predators. nih.govnih.gov

Several studies have quantified the effects of specific PAs on different herbivores. For instance, various senecionine-type PAs, which are formed using necic acids like this compound, have shown significant negative impacts on the survival and feeding behavior of generalist insects. nih.govnih.gov However, mixtures of PAs can sometimes have a stronger, synergistic deterrent effect than individual compounds. nih.gov

Table 1: Effects of Pyrrolizidine Alkaloids (PAs) on Various Herbivores

Herbivore SpeciesTypePyrrolizidine Alkaloid(s) TestedObserved EffectCitation
Spodoptera exigua (Beet armyworm)GeneralistMixture of senecionine-type PAsFeeding deterrence observed with a mixture, but not with single PAs, suggesting a synergistic effect. nih.gov
Myzus persicae (Green peach aphid)GeneralistSenecionine, SeneciphyllineReduced survival at plant-level concentrations. Senkirkine had no effect. psu.edu
Frankliniella occidentalis (Western flower thrips)GeneralistRetrorsine, SenkirkineSurvival was significantly reduced by retrorsine. Senkirkine had the strongest negative effect. nih.govfrontiersin.org
Diatraea saccharalis (Sugarcane borer)GeneralistMixture of Senecionine and IntegerrimineConcentration-dependent mortality (LC50 = 113.30 mg/L) and marked inhibition of larval growth. No repellent effect was observed, indicating post-ingestive toxicity. conicet.gov.ar
Deroceras invadens (Slug)GeneralistSenecionine-like PAsFeeding damage was negatively correlated with the concentration of senecionine-like PAs, indicating deterrence. nih.gov
Longitarsus jacobaeae (Ragwort flea beetle)SpecialistGeneral PAs in Jacobaea speciesFeeding damage was not affected by PA concentrations, indicating adaptation. nih.gov

Defense Against Pathogens

In addition to their role in anti-herbivore defense, pyrrolizidine alkaloids that incorporate this compound also contribute to a plant's resilience against pathogens, including fungi and bacteria. conicet.gov.ar These compounds can exhibit direct antimicrobial activity, inhibiting the growth of pathogenic microorganisms. mdpi.com For example, PAs such as heliotrine (B1673042) and lasiocarpine, which can be formed from this compound derivatives, have demonstrated moderate antibacterial and weak antifungal properties.

The defensive role against pathogens is a critical aspect of plant survival, as microbial infections can cause significant damage and reduce fitness. The presence of PAs in plant tissues creates a chemical barrier that can prevent or limit infections. Research has identified several PAs with notable antimicrobial efficacy against a range of common pathogens. For instance, a novel synthesized pyrrolizidine alkaloid, PA-1, showed strong antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. nih.gov PAs isolated from various Heliotropium species, such as 9-Angeloylretronecine and 7-Angeloylheliotrine, have also been found to be active against bacteria like Bacillus subtilis and fungi such as Candida tropicalis and Aspergillus niger. mdpi.com

Table 2: Antimicrobial Activity of Specific Pyrrolizidine Alkaloids (PAs)

PathogenTypePyrrolizidine Alkaloid(s) TestedObserved EffectCitation
Escherichia coliGram-negative BacteriaHeliotrineModerate antibacterial activity (Inhibition Zone: 10-15 mm).
Staphylococcus aureusGram-positive BacteriaSynthesized PA-1Strong antibacterial activity (MIC: 0.0039-0.025 mg/mL); complete cell death within 8 hours. nih.gov
Bacillus subtilisGram-positive Bacteria9-Angeloylretronecine, Supinine, LasiocarpineAntimicrobial activity observed at a dose of 50 mg/mL. mdpi.com
Aspergillus nigerFungus9-Angeloylretronecine, Supinine, LasiocarpineAntifungal activity observed at a dose of 50 mg/mL. mdpi.com
Candida albicansFungusSynthesized PA-1Antifungal activity observed (MIC: 0.0039-0.025 mg/mL). mdpi.com
Poliomyelitis and Vesicular stomatitis virusVirusHeliotrine, 7-AngeloylheliotrineAntiviral activity observed at a concentration of 10 µg/mL. mdpi.com

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidaion

Spectroscopic methods are fundamental to defining the molecular architecture of angelic acid, offering detailed insights into atomic connectivity and molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the precise structural determination of this compound. Both ¹H NMR and ¹³C NMR are instrumental in mapping the hydrogen and carbon skeletons of the molecule. cdnsciencepub.com

In the ¹H NMR spectrum of this compound, the signals (chemical shifts) are characteristic of each proton's local electronic environment. For instance, the spectrum of this compound in a carbon tetrachloride solution shows distinct peaks for the different hydrogen atoms. cdnsciencepub.com The analysis of these spectra, including the coupling constants between protons, helps in confirming the trans orientation of the groups across the double bond, a defining feature of this compound. cdnsciencepub.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework. The carboxylic acid carbon (C-1) gives a signal at a distinct downfield position, while the two carbons of the double bond (C-2 and C-3) and the two methyl carbons also have characteristic chemical shifts that together confirm the molecule's structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz ¹³C Chemical Shift (ppm)
H-3 ~6.1 Quartet ~7.3 ~139.5
H-4 (CH₃) ~2.0 Doublet of Quartets ~7.3, ~1.6 ~15.8
H-5 (CH₃) ~1.9 Quartet ~1.6 ~20.5
C-1 (COOH) - - - ~172.0
C-2 - - - ~128.5

Note: Values can vary based on solvent and experimental conditions. Data derived from typical values reported in scientific literature.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to ascertain the molecular weight and elemental formula of this compound. In electron ionization (EI) mass spectrometry, this compound shows a molecular ion peak ([M]⁺) that corresponds to its molecular weight of 100.12 g/mol . nih.gov The way the molecule breaks apart upon ionization, known as the fragmentation pattern, serves as a structural fingerprint. Key fragments often correspond to the loss of a methyl group ([M-15]⁺) or a carboxyl group ([M-45]⁺). mjcce.org.mkacs.org

High-resolution mass spectrometry (HRMS) can measure the molecular mass with very high accuracy, which allows for the unambiguous determination of the elemental composition, C₅H₈O₂. nih.gov Tandem mass spectrometry (MS/MS) techniques can further detail the structure by analyzing the fragmentation of selected ions, which is particularly useful when this compound is part of a larger molecule. ekb.egresearchgate.net

Chromatographic Methods for Separation and Quantification

Chromatography is indispensable for isolating this compound from complex mixtures, such as plant extracts, and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for analyzing volatile compounds like this compound. thermofisher.com To improve its volatility for GC analysis, this compound is often chemically modified through a process called derivatization, such as conversion to a methyl ester. nih.govmetbio.net

In the GC-MS process, the derivatized sample is vaporized and moved through a long, thin column by a carrier gas. thermofisher.com The separation of components is based on their boiling points and interactions with the column's inner coating. thermofisher.com As each separated compound exits the column, it enters the mass spectrometer, which acts as a detector, providing a mass spectrum that confirms the compound's identity. boku.ac.at The time it takes for a compound to travel through the column (retention time), combined with its unique mass spectrum, allows for reliable identification and quantification of this compound. boku.ac.at

Molecular and Cellular Assays for Biological Activity Profiling

To investigate the biological effects of this compound, researchers use a variety of in vitro assays that can reveal its activity at the cellular and molecular level.

Reactive Oxygen Species Detection Assays

To explore the potential antioxidant properties of compounds, scientists often use assays that measure the generation of Reactive Oxygen Species (ROS). mdpi.com ROS are unstable, oxygen-containing molecules that can cause cellular damage at high levels. bmglabtech.com

A widely used method is the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay. nih.govmdpi.com This probe can be taken up by cells, where it is modified by cellular enzymes into a non-fluorescent form that is trapped inside. bmglabtech.comnih.gov If ROS are present, they oxidize this molecule into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). bmglabtech.comabcam.com The intensity of this fluorescence is directly proportional to the level of ROS inside the cell. abcam.com By exposing cells to an ROS-inducing agent in the presence and absence of this compound, researchers can determine if the compound is able to reduce the levels of these damaging species, thereby indicating antioxidant activity. researchgate.net This cell-based approach is valuable because it considers cellular uptake and metabolism, providing a more biologically relevant picture than simple chemical tests. bioline.org.br

Gene Expression Analysis via Quantitative Real-Time PCR (qPCR)

Quantitative Real-Time Polymerase Chain Reaction (qPCR), also referred to as real-time PCR, is a cornerstone technique in molecular biology for measuring gene expression levels with high sensitivity and specificity. thermofisher.comnih.gov This method allows researchers to quantify the abundance of specific messenger RNA (mRNA) transcripts in a sample, providing insights into how a compound like this compound might modulate cellular pathways at the genetic level. thermofisher.comculturecollections.org.uk

The workflow for analyzing the effect of this compound on gene expression begins with treating cultured cells with the compound. Following treatment, total RNA is extracted from both the treated and untreated (control) cells. culturecollections.org.ukplos.org The quality and quantity of the extracted RNA are rigorously assessed to ensure reliable downstream analysis. The isolated mRNA is then converted into more stable complementary DNA (cDNA) through a process called reverse transcription (RT), which is why the technique is often called RT-qPCR. thermofisher.comnih.govplos.org

This newly synthesized cDNA serves as the template for the qPCR reaction. The reaction amplifies the target gene sequence using specific primers. A fluorescent dye or probe is incorporated into the reaction, which emits a signal that is proportional to the amount of amplified DNA. plos.org The instrument measures this fluorescence in real-time, cycle by cycle. thermofisher.com The cycle at which the fluorescence crosses a certain threshold (the quantification cycle or Cq value) is inversely proportional to the initial amount of the target transcript. thermofisher.com

To ensure the accuracy of the results, the expression of the target gene is normalized to the expression of one or more stably expressed reference genes (often called housekeeping genes). culturecollections.org.ukgene-quantification.de This normalization corrects for variations in the amount of starting material and efficiency of the reverse transcription step. gene-quantification.de The final data are typically presented as a "fold change" in gene expression in the this compound-treated cells compared to the untreated controls. researchgate.net

Table 1: Illustrative qPCR Data for this compound-Treated Cells This table represents hypothetical data to illustrate the output of a qPCR experiment.

GeneFunctionFold Change (this compound vs. Control)P-value
CDKN1A (p21)Cell Cycle Inhibitor+4.5<0.01
CCNB1 (Cyclin B1)Cell Cycle Progression-3.2<0.01
BAXPro-apoptotic Protein+2.8<0.05
BCL2Anti-apoptotic Protein-1.9>0.05

Cell Senescence and Promoter Activity Assays (e.g., Beta-galactosidase, Luciferase Reporter Gene)

Senescence-Associated Beta-galactosidase (SA-β-gal) Assay

Cellular senescence is a state of irreversible growth arrest that can be induced by various stressors. maxanim.comnih.gov A key biomarker for identifying senescent cells is the activity of β-galactosidase at a suboptimal pH of 6.0. nih.govfrontiersin.org This activity, termed Senescence-Associated β-galactosidase (SA-β-gal), is detectable in senescent cells but not in quiescent, immortal, or tumor cells. maxanim.comnih.gov

To investigate whether this compound induces senescence, cells are cultured and treated with the compound for a defined period. After treatment, the cells are fixed and incubated with a staining solution containing the chromogenic substrate X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0. frontiersin.org The β-galactosidase enzyme in senescent cells cleaves X-gal, producing a distinctive blue, insoluble precipitate within the cell. frontiersin.org The percentage of blue-stained (SA-β-gal positive) cells can then be quantified under a microscope, providing a measure of the extent of induced senescence. nih.gov

Luciferase Reporter Gene Assay

Luciferase reporter assays are powerful tools for studying the regulation of gene expression, specifically promoter activity. nih.govopentrons.com This assay can determine if this compound influences a specific signaling pathway by activating or inhibiting the promoter of a target gene. opentrons.comnih.gov

The methodology involves constructing a reporter plasmid where the DNA sequence of a promoter of interest is placed upstream of a gene that codes for the luciferase enzyme. researchgate.net This plasmid is introduced into host cells via transfection. nih.gov To normalize the results and control for variations in transfection efficiency and cell viability, a second plasmid expressing a different luciferase (like Renilla luciferase) under the control of a constitutive promoter is often co-transfected. nih.govresearchgate.net

These transfected cells are then treated with this compound. If the compound activates the promoter of interest, the promoter will drive the transcription of the luciferase gene. opentrons.com When the appropriate substrate (e.g., luciferin (B1168401) for firefly luciferase) is added to the cell lysate, the luciferase enzyme catalyzes a reaction that produces light (bioluminescence). promegaconnections.com The intensity of this light is measured by a luminometer and is directly proportional to the activity of the promoter. gbiosciences.com The results are typically expressed as relative luciferase activity, normalized to the signal from the control reporter. researchgate.netgbiosciences.com

Table 2: Example of Luciferase Reporter Assay Results This table represents hypothetical data for the effect of this compound on the activity of the NF-κB promoter.

Treatment ConditionRelative Luciferase Units (RLU)Fold Induction vs. Control
Control (Vehicle)150 ± 151.0
This compound (10 µM)285 ± 251.9
This compound (50 µM)750 ± 585.0
Positive Control (e.g., TNFα)1800 ± 12012.0

Statistical Approaches for Data Validation in Dose-Response Studies

When assessing the effects of this compound, researchers typically test a range of concentrations to observe how the cellular response changes. The data generated, such as cell viability or enzyme inhibition, are plotted against the compound concentration to create a dose-response curve. numberanalytics.com From this curve, key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) can be determined.

Several statistical methods are employed for data validation:

Analysis of Variance (ANOVA): One-way ANOVA is frequently used to compare the means of three or more dose groups to determine if there is a statistically significant difference between them. numberanalytics.combasicmedicalkey.com If a significant difference is found, post-hoc tests (like Dunnett's or Tukey's test) can be used to compare each dose group to the control group. animbiosci.org

Regression Analysis: This method is used to model the mathematical relationship between the dose and the response. numberanalytics.com Non-linear regression is often applied to fit the data to a sigmoidal dose-response curve (e.g., using the Hill equation), which allows for the precise calculation of IC50/EC50 values. numberanalytics.com

T-tests: In simpler experiments comparing a single dose of this compound to a control, a t-test can be used to determine if the difference in means is statistically significant.

Data Quality Assessment: Before applying statistical tests, the data must be assessed for quality, including the identification and handling of outliers and ensuring the data meet the assumptions of the chosen statistical test (e.g., normal distribution and equal variance). numberanalytics.com If assumptions are not met, non-parametric tests (e.g., Kruskal-Wallis test as an alternative to ANOVA) may be used. numberanalytics.com

The choice of statistical test depends on the experimental design, the structure of the treatments (e.g., structured doses vs. unstructured treatments), and the type of data collected (continuous, categorical, etc.). animbiosci.org A p-value of less than 0.05 is typically considered statistically significant, indicating that the observed effect is unlikely to be due to random chance. animbiosci.org For example, a study on perezone (B1216032) angelate, a derivative of this compound, utilized one-way ANOVA to calculate statistical differences in cytotoxic activity between different concentrations. nih.gov

Structure Activity Relationship Sar Studies of Angelic Acid and Its Derivatives

Influence of Stereochemistry on Biological Activity

Stereochemistry, the spatial arrangement of atoms within a molecule, can have a profound impact on biological activity. Isomers that differ only in the orientation of their atoms in space can exhibit vastly different interactions with chiral biological receptors and enzymes, leading to significant variations in their pharmacological effects.

Angelic acid, or (Z)-2-methylbut-2-enoic acid, and its geometric isomer, tiglic acid ((E)-2-methylbut-2-enoic acid), provide a classic example of how stereoisomerism governs biological function. wikipedia.org this compound possesses the cis configuration, with the carboxyl group and the larger methyl group on the same side of the C=C double bond, while tiglic acid has the trans configuration. wikipedia.org This seemingly minor structural difference leads to distinct physical properties and biological activities. wikipedia.org

While both acids are derived biosynthetically from the amino acid L-isoleucine, often through their coenzyme A (CoA) thioesters (angelyl-CoA and tiglyl-CoA), they are not always interchangeable in biological systems. nih.gov In nature, tiglic acid can be converted to this compound through a cis-trans isomerization process. biocrick.com However, the reverse transformation from the more stable trans-isomer (tiglic acid) to the cis-isomer (this compound) is less favorable. wikipedia.org

In terms of biological activity, derivatives of tiglic acid have often been the focus of more extensive investigation. For instance, tiglate esters have demonstrated notable antiproliferative activity. In contrast, the biological potential of this compound derivatives has been explored to a lesser extent. This disparity in research focus may itself be an indication of the differing potencies observed historically. The different spatial arrangements of the two isomers mean they will present different profiles to a receptor or enzyme active site, influencing binding affinity and subsequent biological response.

PropertyThis compoundTiglic Acid
Systematic Name(2Z)-2-Methylbut-2-enoic acid(2E)-2-Methylbut-2-enoic acid
Configurationcistrans
Melting Point45.5 °C64–65 °C
Natural OccurrenceFound in plants of the Apiaceae family, such as Angelica species. wikipedia.orgFound in croton oil and various other plants.
Biological PrecursorBoth derived from L-isoleucine. nih.gov

Impact of Functional Group Modifications

Modifying the functional groups of a lead compound like this compound is a fundamental strategy in drug discovery. Such modifications can alter a molecule's solubility, stability, and ability to interact with biological targets, often leading to enhanced potency and selectivity. medcraveonline.commedcraveonline.com

Esterification of the carboxylic acid group is a common modification for this compound. This compound esters, known as angelates, are frequently the active components in various herbal medicines. wikipedia.orgsafreachronicle.co.za The process of converting a carboxylic acid to an ester can significantly alter its biological activity. researchgate.net However, the effect is not always positive. In a study on the insecticidal activity of coumarins, a particular linear furanocoumarin was found to be active. biocrick.com When this compound was modified by forming an ester with this compound, the resulting derivative was completely inactive, demonstrating that esterification can sometimes abolish biological efficacy. biocrick.com

Research has demonstrated that the nature of the ester group is paramount. For example, while simple angeloyl and tigloyl esters showed moderate anti-HIV activity, replacing them with aromatic esters, such as benzoates, led to a dramatic 800- to 8,000-fold increase in potency. This enhancement is attributed to favorable hydrophobic interactions, such as π-π stacking, between the aromatic ring of the ester and the biological target. This highlights that while the angelate structure is important, the properties of the ancillary group can dominate the SAR. This principle is widely observed in medicinal chemistry, where adding or modifying moieties can significantly enhance or decrease the biological efficacy of a parent compound. mdpi.com The genus Schizanthus, for instance, contains numerous tropane (B1204802) alkaloids esterified with acids like angelic or tiglic acid, resulting in a wide array of compounds with different activities based on the specific combination of the alkaloid and the acid moiety. researchgate.net

Table 2: Influence of Ester Moiety on Anti-HIV-1 Activity (Illustrative Data based on SAR Principles)
Compound TypeEster MoietyRelative PotencyKey Interaction Type
Aliphatic EsterAngeloyl/TigloylModerate General hydrophobic/steric interactions
Aromatic EsterBenzoylHigh (800-8000x increase) Hydrophobic and π-π stacking interactions

Effects of Esterification on Bioactivity Profiles

Conformational Analysis and Receptor Interactions

Understanding how a molecule like an this compound derivative binds to its receptor requires an appreciation of its three-dimensional shape and flexibility (conformational analysis) and the specific non-covalent interactions it forms. These insights are increasingly gained through powerful computational techniques.

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.comresearchgate.net It is widely used to screen for potential drug candidates and to rationalize observed biological activities. nih.govfip.org For this compound and its derivatives, docking studies can simulate how the molecule fits into the active site of a target protein, such as an enzyme or a G-protein coupled receptor. nih.gov

For example, a computational study calculated the binding affinity (docking score) of this compound itself with several biological targets, yielding values that suggest potential interactions. vistas.ac.in Such studies can guide further experimental work. Computational methods also extend to detailed conformational analysis. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) and other advanced techniques have been used to confirm the precise three-dimensional structure and conformation of complex natural products that contain an this compound moiety. mdpi.com

These computational approaches allow researchers to model potential interactions, such as hydrogen bonding with the carboxyl group or π-π stacking involving aromatic ancillary moieties, providing a theoretical foundation for the observed SAR. By predicting how changes to a molecule's structure will affect its binding affinity and conformation, these studies are an indispensable tool in the rational design of new, more effective therapeutic agents based on the this compound scaffold. acs.org

Table 3: Example Molecular Docking Scores for this compound Against Various Protein Targets
Protein TargetBinding Affinity (kcal/mol)
Target A-3.45 vistas.ac.in
Target B-3.08 vistas.ac.in
Target C-3.79 vistas.ac.in
Target D-2.35 vistas.ac.in
Target E-3.58 vistas.ac.in
Target F-2.48 vistas.ac.in
Note: Data sourced from a computational study vistas.ac.in. Lower binding affinity values indicate potentially stronger binding.

Ligand-Protein Binding Mechanisms (Implied)

A prominent example is found in the study of ingenol (B1671944) mebutate (ingenol-3-angelate) and its synthetic derivative, 3-O-angeloyl-20-O-acetyl ingenol (AAI). Both compounds are known to be potent activators of Protein Kinase C delta (PKCδ), a key signaling protein. mdpi.comnih.gov Computational modeling and molecular docking studies have revealed that AAI and ingenol mebutate share a very similar binding mode within the Cys2 domain of PKCδ. mdpi.com The cluster of hydroxyl groups on the ingenol core orients toward the binding site, while the more hydrophobic ester groups are exposed to the solvent. mdpi.com

Further investigation into the binding energetics using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) has shown that van der Waals forces are the primary driver for the binding of both AAI and ingenol mebutate to PKCδ. mdpi.com This indicates that non-polar, shape-complementarity interactions are crucial for the affinity of these angeloyl derivatives to their target. The acetyl group in AAI, while not significantly increasing binding affinity, is thought to improve intracellular stability, which contributes to its enhanced biological activity. mdpi.com

CompoundTarget ProteinBinding Energy ComponentContribution
AAI PKCδvan der WaalsMain Driving Force
AAI PKCδEntropic ComponentUnfavorable
Ingenol Mebutate PKCδvan der WaalsMain Driving Force
Ingenol Mebutate PKCδEntropic ComponentUnfavorable

This table summarizes the energy decomposition analysis for the binding of 3-O-Angeloyl-20-O-acetyl Ingenol (AAI) and Ingenol Mebutate to Protein Kinase Cδ (PKCδ). Data derived from studies on ingenol derivatives. mdpi.com

Molecular docking studies on other natural products containing angeloyl or similar moieties further illuminate potential binding mechanisms. For instance, research on compounds from Angelica pubescens predicted that certain components could bind effectively to targets like Matrix Metalloproteinase-9 (MMP9). researchgate.net Similarly, studies on the related furanocoumarin, angelicin (B190584), have demonstrated its ability to interact with biomolecules through different mechanisms. Its planar structure allows it to intercalate between DNA bases, and upon UV exposure, it can form covalent adducts. wikipedia.org Angelicin also exhibits non-covalent binding to proteins such as human serum albumin with a measurable affinity. wikipedia.org Although angelicin is structurally distinct from this compound, these findings highlight the diverse ways in which related small molecules can interact with biological macromolecules.

Compound/DerivativeTarget Protein/MoleculeBinding Affinity / EnergyInteraction Type
Angelicin Human Serum Albumin19.10 × 10⁴ mol⁻¹L⁻¹Non-covalent
Angelicin DNA (Thymine/Cytosine)-Covalent (Photo-induced)
Isoindigo MMP9> -8.0 kcal·mol⁻¹Non-covalent (Docking)
Marmesin MMP9> -8.0 kcal·mol⁻¹Non-covalent (Docking)
Nodakenetin MMP9> -8.0 kcal·mol⁻¹Non-covalent (Docking)

This table presents binding data for angelicin and related natural products from Angelica species with their respective biological targets, as determined by experimental and computational methods. researchgate.netwikipedia.org

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Molecular Pathways

While the biological activities of angelic acid are acknowledged, a comprehensive understanding of the molecular pathways it influences is still developing. Future research will need to delve deeper into its mechanisms of action to fully harness its therapeutic benefits.

Deeper Mechanistic Investigations of Biological Activities

The this compound moiety is a crucial component in many biologically active natural products, which have shown anti-inflammatory and anti-cancer effects. researchgate.netresearchgate.net For instance, esters of this compound are the active components in herbal remedies used for pain, fever, and other ailments. wikipedia.org However, the precise molecular targets and signaling cascades affected by this compound and its derivatives remain largely unknown. Future investigations should employ advanced techniques like transcriptomics, proteomics, and metabolomics to identify the specific proteins and pathways that interact with this compound. For example, while the anticancer activity of some angelates is recognized, the exact mechanisms, such as the induction of apoptosis or inhibition of cell proliferation, require more detailed study. researchgate.netnih.gov Understanding these mechanisms is critical for the rational design of more potent and specific therapeutic agents.

Development of Novel Therapeutic Agents

The unique chemical structure of this compound provides a valuable scaffold for the development of new drugs. By modifying this scaffold and improving its delivery, researchers can create novel therapeutic agents with enhanced efficacy.

Targeted Drug Design Based on this compound Scaffold

The concept of using a molecular scaffold as the basis for drug design is a well-established strategy in medicinal chemistry. biosolveit.delifechemicals.com The this compound structure can serve as a "pharmacophore," the core part of a molecule responsible for its biological activity. biosolveit.de By making targeted chemical modifications to the this compound scaffold, it is possible to develop new compounds with improved potency, selectivity, and pharmacokinetic properties. lifechemicals.com This "scaffold hopping" approach, where a core structure is replaced with a structurally different but functionally similar one, can lead to the discovery of novel chemotypes with improved therapeutic profiles. biosolveit.de For example, the anticancer tetracycline (B611298) SF2575 contains an this compound moiety that is crucial for its potent activity. nih.gov Understanding the structure-activity relationship of this and other angelates can guide the synthesis of new derivatives with enhanced anticancer properties. nih.gov

Strategies for Improving Bioavailability and Efficacy

A significant challenge in the clinical application of many natural compounds, including potentially this compound derivatives, is their poor bioavailability. torvergata.itnih.gov This means that only a small fraction of the administered dose reaches the systemic circulation to exert its therapeutic effect. nih.gov Strategies to overcome this limitation are crucial for translating the potential of this compound-based drugs into effective treatments. torvergata.it

One promising approach is the use of drug delivery systems, such as nanoparticles, liposomes, and polymeric micelles. researchgate.netmdpi.com These carriers can protect the drug from degradation, improve its solubility, and facilitate its absorption. nih.govresearchgate.net For instance, encapsulating a therapeutic agent within nanoparticles can significantly increase its oral bioavailability and enhance its efficacy. researchgate.netmdpi.com Another strategy involves the chemical modification of the this compound structure to create prodrugs or derivatives with improved physicochemical properties for better absorption. torvergata.it Research in this area could draw parallels from studies on other natural compounds like ellagic acid, where various formulation strategies have been explored to enhance its poor oral bioavailability. nih.govmdpi.com

Sustainable Production and Biocatalysis

The current reliance on extraction from plant sources for this compound is often inefficient and unsustainable due to low yields. researchgate.netresearchgate.net Developing biotechnological methods for its production is a key future direction.

Engineered Microbial Systems for Enhanced Biosynthesis

Metabolic engineering of microorganisms offers a promising alternative for the sustainable production of this compound and its derivatives. researchgate.netresearchgate.net By introducing and optimizing biosynthetic pathways in microbial hosts like Saccharomyces cerevisiae (baker's yeast) or Escherichia coli, it is possible to produce these compounds in a controlled and scalable manner. researchgate.netnih.gov

Recent research has demonstrated the feasibility of producing angelyl-CoA, the activated form of this compound, in engineered yeast. researchgate.net This was achieved by expressing genes from the biosynthetic cluster of SF2575, a bacterial natural product. researchgate.net Further optimization of these microbial cell factories, through strategies such as increasing precursor supply and expressing more efficient enzymes, can lead to significantly higher yields. researchgate.netfrontiersin.org Systems biology approaches, which involve the comprehensive analysis of the microorganism's genome, transcriptome, and proteome, can help identify bottlenecks in the production pathway and guide further engineering efforts. frontiersin.org The development of robust and efficient microbial production platforms will be essential for the commercial viability of angelates as pharmaceuticals and other high-value chemicals. researchgate.netnih.gov

Applications in Emerging Technologies

This compound and its derivatives are being explored for novel applications beyond their traditional use as flavor and fragrance components. acs.orgchemimpex.com

The historical use of this compound esters in perfumes and cosmetics is well-documented, prized for their unique sweet and floral scents. google.comlookchem.comontosight.ai However, recent research has unveiled its potential as an active cosmeceutical ingredient, particularly for skin protection and anti-aging formulations. d-nb.info Studies have shown that this compound can protect normal human dermal fibroblasts (NHDFs) from damage induced by UVA radiation. d-nb.infomedchemexpress.com

Specifically, in vitro research demonstrates that this compound can scavenge intracellular reactive oxygen species (ROS) that are generated by UVA exposure. d-nb.infomedchemexpress.com Furthermore, pretreatment with this compound was found to upregulate the gene expression of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD1/2) and catalase (CAT). d-nb.infomedchemexpress.com These findings suggest that this compound has a dermal protective effect, positioning it as a promising functional ingredient for advanced cosmetic products aimed at preventing photo-aging and cellular damage. d-nb.info Its ability to inhibit skin fibroblast senescence and the degradation of the extracellular matrix further supports its application in anti-aging skincare. medchemexpress.com

Table 2: Research Findings on this compound in Cosmetic Science (In Vitro)

Model SystemConditionKey FindingReference
Normal Human Dermal Fibroblasts (NHDFs)UVA IrradiationSignificantly reduces intracellular ROS levels. medchemexpress.com
Normal Human Dermal Fibroblasts (NHDFs)UVA IrradiationRestores Glutathione (B108866) (GSH) content. medchemexpress.com
Normal Human Dermal Fibroblasts (NHDFs)UVA IrradiationUpregulates mRNA expression of antioxidant enzymes (GPx1, SOD1/2, CAT). d-nb.infomedchemexpress.com
--Inhibits skin fibroblast senescence and extracellular matrix degradation. medchemexpress.com

In the field of smart agriculture, there is a growing demand for sustainable and eco-friendly alternatives to synthetic chemical pesticides. nih.govdailyexcelsior.com Biopesticides, which are derived from natural materials like plants and microbes, are a cornerstone of this movement. phoreusbiotech.comcroplifeeurope.eu this compound, being a naturally occurring compound found in many plants of the Apiaceae family, is being investigated for its potential role in biopesticide development. chemimpex.comselleckchem.com

The exploration of this compound in agricultural chemistry is focused on its potential as a natural pesticide or herbicide. chemimpex.com Plants that produce this compound and its esters have long been known to possess insecticidal properties. thegoodscentscompany.com This inherent bioactivity provides a strong rationale for developing this compound-based biopesticides. These formulations could offer a more targeted approach to pest management, minimizing harm to non-target organisms and reducing the environmental persistence associated with conventional pesticides. phoreusbiotech.comlifeasible.com While research is still in the exploratory phase, the use of this compound aligns with the principles of integrated pest management (IPM), which seeks to combine various sustainable practices for effective crop protection. croplifeeurope.eu

Integration into Advanced Cosmetic Formulations

Clinical Translation and Preclinical Validation

The therapeutic potential of this compound, particularly in oncology, is an active area of research, with studies progressing from foundational cell-based assays to more complex animal models.

Initial preclinical research has established the bioactivity of this compound in in vitro settings. For instance, studies on colorectal cancer (CRC) cell lines, such as DLD1 and SW480, revealed that this compound can induce ferroptosis, a specific form of programmed cell death. medchemexpress.comresearchgate.net In these cell models, this compound was shown to promote the degradation of the NRF2 protein, which in turn increases intracellular reactive oxygen species and lipid peroxidation, leading to tumor cell death. medchemexpress.comresearchgate.net

These promising in vitro results have been followed by validation in in vivo models. In a syngeneic mouse model of colorectal cancer, the administration of this compound was found to enhance the anti-tumor effects of the ferroptosis-inducing drug sulfasalazine. medchemexpress.comresearchgate.net The combination treatment significantly inhibited tumor growth compared to either agent alone. medchemexpress.com Importantly, these effects were observed with no significant systemic toxicity in the animals, as indicated by stable body weight and normal histology of major organs. medchemexpress.comresearchgate.net This successful progression from cell culture to an animal model represents a critical step in the preclinical validation of this compound as a potential anti-cancer agent. medchemexpress.com

Table 3: Progression of Preclinical Cancer Research on this compound

Study PhaseModel UsedKey OutcomeReference
In VitroColorectal cancer cell lines (DLD1, SW480)Induces ferroptosis by promoting NRF2 degradation; upregulates ferroptosis markers CHAC1 and PTGS2. medchemexpress.comresearchgate.net
In VivoSyngeneic mouse model (colorectal cancer)Boosts the sensitivity of cancer cells to the ferroptosis inducer sulfasalazine, retarding tumor growth. researchgate.net
In VivoMouse model (breast cancer)Gavage administration of an Angelica archangelica extract significantly decreased tumor growth. researchgate.net

Despite the promising preclinical data, several research gaps must be addressed before this compound can be considered for human clinical applications. A primary hurdle is the transition from animal models to human trials. While in vivo studies in mice have shown efficacy and a good safety profile, this does not guarantee the same results in humans. medchemexpress.comresearchgate.net Rigorous, well-designed clinical trials are the necessary next step to evaluate its therapeutic potential.

Another significant gap exists in the application of this compound in cosmetics. The studies demonstrating its protective effects against UVA damage were conducted in vitro. d-nb.info To substantiate these findings for cosmeceutical use, in vivo studies on human skin are required to confirm its efficacy and to establish optimal formulation strategies. d-nb.info

Furthermore, the limited availability of pure this compound, due to inefficient extraction and complex synthesis, remains a major bottleneck for both research and commercial development. nih.gov Advancing the green chemistry and microbial production paradigms discussed earlier is crucial to ensure a stable and cost-effective supply for large-scale studies and potential therapeutic use. nih.govrsc.org Finally, more research is needed to fully elucidate the mechanisms of action of this compound across its various potential applications, from its anti-cancer effects to its role in skin health.

Q & A

Q. How can Angelic Acid be reliably identified and quantified in plant extracts?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS). For example, reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) can separate this compound from other organic acids in Angelica species. Validate the method using spiked samples and calibration curves .
  • Key Data : Retention times, peak area integration, and comparison with certified standards. Ensure purity via spectral analysis (e.g., UV-Vis or MS/MS fragmentation patterns) .

Q. What experimental designs are optimal for studying this compound’s antioxidant effects in cellular models?

  • Methodology :

Use normal human dermal fibroblasts (NHDFs) exposed to UVA irradiation to simulate oxidative stress.

Pre-treat cells with this compound (e.g., 10–50 μM) and measure mRNA expression of antioxidant genes (SOD1, SOD2, CAT, NRF2, HO-1) via RT-qPCR.

Include controls: untreated cells, irradiated cells without this compound, and a positive antioxidant (e.g., ascorbic acid).

Normalize data to housekeeping genes and report fold changes with statistical significance (e.g., p ≤ 0.05) .

Q. How does this compound’s stereoisomerism (cis-trans isomerism) influence its biological activity?

  • Methodology : Compare this compound (cis) with its trans isomer, Tiglic Acid, using:

In vitro assays : Measure binding affinity to target enzymes (e.g., cyclooxygenase) via surface plasmon resonance (SPR).

Computational modeling : Perform molecular docking to assess isomer-specific interactions with active sites.

Metastable ion studies : Use mass spectrometry to analyze fragmentation pathways, which differ between isomers due to structural stability .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermodynamic properties (e.g., heat of combustion) be resolved?

  • Methodology :

Replicate combustion experiments under controlled conditions (e.g., bomb calorimetry with purified samples).

Cross-validate results using alternative methods (e.g., differential scanning calorimetry).

Compare historical data (e.g., Stohmann’s 19th-century studies) with modern measurements, accounting for impurities and instrumentation advances .

  • Key Consideration : Publish raw datasets and calibration protocols to enhance reproducibility .

Q. What advanced analytical techniques are suitable for characterizing this compound derivatives (e.g., esters, anhydrides)?

  • Methodology :

Nuclear Magnetic Resonance (NMR) : Assign peaks for α,β-unsaturated carbonyl groups and methyl branching (e.g., ¹H NMR: δ 5.8–6.2 ppm for vinyl protons).

Gas Chromatography-MS (GC-MS) : Derivatize non-volatile derivatives (e.g., methyl esters) for volatility. Monitor fragment ions like m/z 55 (this compound acylium ion) .

X-ray crystallography : Resolve crystal structures to confirm stereochemistry in synthetic analogs .

Q. How can researchers address variability in amino acid profiles of Angelica species when studying this compound biosynthesis?

  • Methodology :

Conduct metabolomic profiling using LC-MS/MS to quantify free amino acids (e.g., glutamic acid, proline) in plant tissues.

Correlate this compound levels with amino acid precursors via multivariate analysis (e.g., PCA or PLS regression).

Control for environmental factors (e.g., soil pH, light exposure) in cultivation studies .

Methodological Best Practices

Q. What statistical approaches are critical for validating this compound’s dose-response effects?

  • Recommendations :

Use non-linear regression to calculate EC₅₀ values (e.g., GraphPad Prism).

Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

Report effect sizes and confidence intervals to avoid overinterpretation of small datasets .

Q. How should researchers document synthetic protocols for this compound analogs to ensure reproducibility?

  • Guidelines :

Provide detailed reaction conditions (solvent, catalyst, temperature, yield).

Include characterization data (NMR, HRMS, HPLC purity) in supplementary materials.

Reference established protocols for isomer separation (e.g., chiral chromatography) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.